ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1,3,5-trimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSSAPYUITUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403120 | |
| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-16-4 | |
| Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. The core of this synthesis is rooted in the historic Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry.
Discovery and Background
The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, was pioneered by German chemist Ludwig Knorr in 1883.[1][2][3] His seminal work involved the condensation of β-ketoesters with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2][4][5] This versatile and robust reaction has become a cornerstone for the synthesis of a vast array of substituted pyrazoles, many of which exhibit significant biological activities and have been developed into therapeutic agents.
The synthesis of this compound follows the principles of the Knorr synthesis, utilizing a β-dicarbonyl compound and a substituted hydrazine as key precursors.
Synthetic Pathway: Knorr Pyrazole Synthesis
The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 2-acetyl-3-oxobutanoate with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Reaction mechanism for the Knorr synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) and absolute ethanol.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the solution.
-
Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl 2-acetyl-3-oxobutanoate | 1.0 eq |
| Methylhydrazine | 1.1 eq |
| Catalyst | |
| Glacial Acetic Acid | Catalytic amount |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Product | |
| Yield | 75-85% (expected) |
| Physical State | Oil or low-melting solid |
| Purification | |
| Method | Column Chromatography |
| Eluent | Hexane/Ethyl Acetate |
Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS number 56079-16-4 properties
An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 56079-16-4)
This guide provides a comprehensive overview of this compound, a substituted pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a small molecule with the molecular formula C9H14N2O2.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 56079-16-4 | [2] |
| Molecular Formula | C9H14N2O2 | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Melting Point | 37 °C | [1] |
| Boiling Point | 53-55 °C @ 0.5 Torr | [1] |
| Flash Point | 105.3 °C | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 182.105527694 | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | - Triplet at approximately δ 1.31-1.37 ppm (J = 7.1 Hz, 3H) corresponding to the methyl protons of the ethyl group.[2]- Quartet at approximately δ 4.30-4.44 ppm (J = 7.1 Hz, 2H) from the methylene protons of the ethyl group.[2]- Singlets for the three methyl groups on the pyrazole ring. |
| ¹³C NMR | - Resonances for the ethyl group carbons.- Signals for the three methyl group carbons attached to the pyrazole ring.- Peaks corresponding to the pyrazole ring carbons.- A downfield signal for the carbonyl carbon of the ester. |
| IR Spectroscopy | - A strong absorption band in the range of 1715-1720 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ester.[2]- C-H stretching vibrations for the methyl and methylene groups are expected in the 2870-2980 cm⁻¹ region.[2] |
| Mass Spectrometry | - The molecular ion peak (M+) would be expected at m/z 182. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below.[2]
Experimental Protocols
Representative Synthesis Protocol:
This protocol is a representative example based on general methods for the synthesis of substituted pyrazoles and may require optimization.
-
Formation of the Pyrazole Ring: An appropriate α,β-unsaturated carbonyl compound is reacted with a hydrazine derivative in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization and formation of the pyrazole ring.
-
Methylation: The pyrazole intermediate is then subjected to methylation using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. This step introduces the methyl groups onto the pyrazole ring.
-
Esterification: The resulting pyrazole carboxylic acid is esterified by reacting it with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated under reflux, and the product is isolated after workup and purification.
Potential Biological Activities and Applications
The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds.[2] Consequently, this compound is a molecule of interest for its potential therapeutic applications.
Preliminary research and the known properties of similar pyrazole derivatives suggest that this compound may exhibit the following biological activities:
-
Antimicrobial Properties: Compounds with structures similar to this pyrazole derivative have been shown to inhibit bacterial growth.[2]
-
Anti-inflammatory Effects: The pyrazole scaffold is a key component of several anti-inflammatory drugs, and derivatives are often explored for their ability to reduce inflammation.[2]
-
Antioxidant Activity: The presence of multiple methyl groups on the aromatic ring may contribute to its potential to scavenge free radicals.[2]
These potential activities make it a valuable lead compound for the development of new drugs in pharmaceuticals and a potential component in agrochemical formulations.[2]
Experimental Protocols for Biological Evaluation
General Workflow for Biological Screening:
Antimicrobial Activity Assay (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions (temperature, time).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity Assay (COX Inhibition Assay):
-
The ability of the compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is measured using a commercially available assay kit.
-
The compound is incubated with the respective COX enzyme and its substrate (arachidonic acid).
-
The production of prostaglandin E2 (PGE2) is quantified, typically by ELISA.
-
The inhibitory activity is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay):
-
Different concentrations of the test compound are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
The mixture is incubated in the dark for a specified period.
-
The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.
-
The antioxidant activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, general precautions for handling laboratory chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.
References
Elucidation of the Molecular Structure of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The document details the synthesis and characterization of this pyrazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₁₄N₂O₂ and a molecular weight of approximately 182.22 g/mol .[1] The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, which is variously substituted with three methyl groups and an ethyl carboxylate group. The specific arrangement of these substituents on the pyrazole ring is confirmed through the spectroscopic techniques detailed below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the pyrazole ring, followed by N-methylation and esterification. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis
A common route to substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a suitable β-ketoester is reacted with methylhydrazine to form the pyrazole core. Subsequent methylation and esterification steps, if necessary, yield the final product.
-
Step 1: Pyrazole Ring Formation: A solution of an appropriate β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, is treated with methylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization to completion.
-
Step 2: N-Alkylation (if required): If the N1 position of the pyrazole is not already methylated from the choice of hydrazine, an N-alkylation step can be performed using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Step 3: Esterification (if required): If the carboxylic acid is present, it can be converted to the ethyl ester by refluxing in ethanol with a catalytic amount of strong acid, such as sulfuric acid.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
3.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
A small amount of the purified liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Data Summary: IR Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| C=O Stretch (Ester) | 1715-1720 | Strong | α,β-unsaturated ester |
| C-H Stretch (Methyl/Methylene) | 2870-2980 | Medium | Alkyl groups |
The strong absorption band in the region of 1715-1720 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated ester, consistent with the ester group being attached to the pyrazole ring.[1] The bands in the 2870-2980 cm⁻¹ range are indicative of the C-H stretching vibrations of the methyl and ethyl groups.[1]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Data Summary: ¹H NMR Spectroscopy
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.31-1.37 | Triplet | 3H | 7.1 | -OCH₂CH ₃ |
| 2.25 (estimated) | Singlet | 3H | - | C3-CH ₃ |
| 2.45 (estimated) | Singlet | 3H | - | C5-CH ₃ |
| 3.75 (estimated) | Singlet | 3H | - | N1-CH ₃ |
| 4.30-4.44 | Quartet | 2H | 7.1 | -OCH ₂CH₃ |
The ¹H NMR spectrum clearly shows the signals for the ethyl group of the ester, with a characteristic triplet for the methyl protons and a quartet for the methylene protons.[1] The singlets for the three methyl groups on the pyrazole ring confirm their presence and their distinct chemical environments.
Data Summary: ¹³C NMR Spectroscopy (Estimated)
| Chemical Shift (δ ppm) | Assignment |
| ~10-15 | C3-C H₃, C5-C H₃ |
| ~14 | -OCH₂C H₃ |
| ~35-40 | N1-C H₃ |
| ~60 | -OC H₂CH₃ |
| ~110 | C4 |
| ~140 | C5 |
| ~150 | C3 |
| ~165 | C =O (Ester) |
The expected ¹³C NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal. The three methyl carbons attached to the pyrazole ring would appear at the higher field region of the spectrum.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.
Data Summary: Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 182 | Moderate | Molecular Ion [M]⁺ |
| 137 | High (Base Peak) | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |
The mass spectrum shows a molecular ion peak at m/z 182, which corresponds to the molecular weight of this compound.[1] The base peak at m/z 137 results from the characteristic loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters.[1]
Workflow for Structural Elucidation
The logical process for elucidating the structure of this compound is a systematic integration of data from various analytical techniques.
Caption: Workflow for the structural elucidation of the target molecule.
Conclusion
The collective evidence from IR, ¹H NMR, and Mass Spectrometry, combined with knowledge of synthetic pathways for pyrazole derivatives, unequivocally confirms the structure of the synthesized compound as this compound. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic molecules, which is crucial for advancing research in medicinal and agricultural chemistry.
References
Spectroscopic Data of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The information presented herein is intended to assist researchers in the identification, characterization, and development of novel pyrazole-based compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Data
The proton NMR spectrum reveals the characteristic signals corresponding to the ethyl and methyl groups attached to the pyrazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 1.31-1.37 | Triplet | 3H | -CH₂CH₃ | 7.1 |
| 4.30-4.44 | Quartet | 2H | -CH₂ CH₃ | 7.1 |
| Predicted ~2.3-2.5 | Singlet | 3H | 3-CH₃ or 5-CH₃ | - |
| Predicted ~2.3-2.5 | Singlet | 3H | 3-CH₃ or 5-CH₃ | - |
| Predicted ~3.7-3.9 | Singlet | 3H | 1-N-CH₃ | - |
Note: Predicted chemical shifts for the methyl groups on the pyrazole ring are based on typical values for similar substituted pyrazole structures.
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted ~164 | C=O (ester) |
| Predicted ~148 | C-3 or C-5 |
| Predicted ~140 | C-3 or C-5 |
| Predicted ~110 | C-4 |
| Predicted ~60 | -CH₂ CH₃ |
| Predicted ~35 | 1-N-CH₃ |
| Predicted ~14 | -CH₂CH₃ |
| Predicted ~12 | 3-CH₃ or 5-CH₃ |
| Predicted ~10 | 3-CH₃ or 5-CH₃ |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy Data
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1715-1720 | Strong | C=O stretch (α,β-unsaturated ester)[1] |
| 2870-2980 | Medium | C-H stretch (methyl and methylene groups)[1] |
Mass Spectrometry (MS) Data
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 182 | Molecular ion peak [M]⁺ |
Note: The molecular formula of this compound is C₉H₁₄N₂O₂, corresponding to a molecular weight of 182.22 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis.
EI-MS Parameters (Typical):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate physical and chemical properties
An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyrazole derivative with the chemical formula C₉H₁₄N₂O₂.[1] The core structure consists of a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds, known for exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[1] This compound is distinguished by methyl groups at positions 1, 3, and 5 of the pyrazole ring and an ethyl ester group at position 4. These substitutions influence its physicochemical properties, such as hydrophobicity and reactivity, making it a molecule of interest in medicinal chemistry and as a building block for more complex organic synthesis.[1]
This document provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound, along with a representative synthesis protocol.
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.
Physical Properties
The key physical properties are presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| CAS Number | 56079-16-4 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 37 °C | [2] |
| Boiling Point | 53-55 °C @ 0.5 Torr | [2] |
| Flash Point | 105.3 °C | [2] |
| Topological Polar Surface Area | 44.1 Ų | [2] |
| XLogP3 | 1.3 | [2] |
Chemical Identifiers
For unambiguous identification, various chemical identifiers are provided in Table 2.
| Identifier Type | Identifier | Reference |
| IUPAC Name | ethyl 1,3,5-trimethylpyrazole-4-carboxylate | [1] |
| SMILES | CCOC(=O)C1=C(N(N=C1C)C)C | [1] |
| InChI | InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | [1] |
| InChI Key | FNZSSAPYUITUIX-UHFFFAOYSA-N | [1] |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.
NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals confirming the molecular structure.[1]
| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Reference |
| Ethyl (-O-CH₂-CH₃ ) | 1.31-1.37 | Triplet | 7.1 Hz | [1] |
| Ethyl (-O-CH₂ -CH₃) | 4.30-4.44 | Quartet | 7.1 Hz | [1] |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for its functional groups.[1]
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C=O (Ester) | 1715-1720 | Strong, α,β-unsaturated ester stretch | [1] |
| C-H (Alkyl) | 2870-2980 | Methyl and methylene stretching | [1] |
Mass Spectrometry
Electron Impact (EI) mass spectrometry reveals characteristic fragmentation patterns.[1]
| m/z | Interpretation | Relative Intensity | Reference |
| 182 | Molecular Ion [M]⁺ | Moderate | [1] |
| 137 | [M - OC₂H₅]⁺ | Base Peak | [1] |
Chemical Synthesis and Reactivity
Synthesis Pathway
The synthesis of this compound generally involves a multi-step process that includes the formation of the pyrazole ring, subsequent methylation, and a final esterification step.[1] A common approach is the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the heterocyclic core.[1]
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Representative Synthesis
The following is a generalized experimental protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.
-
Pyrazole Ring Formation: An appropriately substituted α,β-unsaturated carbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A substituted hydrazine (e.g., methylhydrazine, 1.1 eq) is added dropwise to the solution, often under cooling. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole intermediate.
-
Esterification: The pyrazole carboxylic acid intermediate (1.0 eq) is dissolved in excess ethanol, which acts as both solvent and reactant. A catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for 4-8 hours.
-
Final Purification: After cooling, the excess ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield the final product, this compound.[4]
Chemical Reactivity
The reactivity of the molecule is primarily dictated by the ester group and the aromatic pyrazole ring.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Pyrazole Ring Stability: The pyrazole ring is aromatic and generally stable, but can undergo electrophilic substitution reactions under specific conditions, although the ring is already fully substituted in this case.[1]
Applications and Biological Relevance
While research is preliminary, the structural motifs within this compound suggest potential applications in several fields.[1] The pyrazole core is a well-established pharmacophore, and the specific substitutions on this compound modulate its properties for potential therapeutic or agricultural uses.[1]
Caption: Relationship between structure and potential applications.
-
Pharmaceuticals: Due to its potential biological activities, including antimicrobial and anti-inflammatory effects, it may serve as a lead compound for the development of new drugs.[1]
-
Agrochemicals: The potential antimicrobial properties could be leveraged in agricultural formulations for crop protection.[1]
-
Chemical Intermediates: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.[1]
Conclusion
This compound is a well-defined chemical entity with established physicochemical and spectral properties. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the pyrazole core, combined with specific alkyl and ester substitutions, makes it a compound of significant interest for further investigation in drug discovery, agrochemical research, and as a synthetic intermediate. The data presented in this guide serves as a foundational resource for researchers working with this molecule.
References
Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the methodologies used to evaluate the solubility and stability of the novel pyrazole derivative, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. While this compound shows potential, a lack of public data necessitates a framework for its assessment. This document serves as a comprehensive template for such an evaluation, offering detailed experimental protocols and illustrative data to guide researchers in their early-stage development programs.[1][2][3] The principles and procedures outlined herein are grounded in established pharmaceutical testing guidelines and are broadly applicable to other small molecule drug candidates.[1][4][5]
Physicochemical Properties of this compound
This compound is a small molecule with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The pyrazole core is a key feature in many biologically active compounds, and the ethyl ester and methyl substitutions on the ring are expected to influence its solubility, lipophilicity, and metabolic stability. A foundational understanding of these properties is critical for formulation development and predicting in vivo behavior.
Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability.[6][7] Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and absorption.[7][8] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[9][10]
Experimental Protocols for Solubility Determination
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[11][12][13]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[12]
-
Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering from any precipitate formed.[6][10] The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][14][15]
Protocol:
-
Addition of Excess Compound: An excess amount of solid this compound is added to vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[15]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]
Illustrative Solubility Data
Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.
Table 1: Kinetic and Thermodynamic Solubility of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | 45 | 247 |
| Thermodynamic | Water | 25 | 30 | 165 |
| Thermodynamic | 0.1 M HCl (pH 1.2) | 37 | 55 | 302 |
| Thermodynamic | Acetate Buffer (pH 4.5) | 37 | 35 | 192 |
| Thermodynamic | Phosphate Buffer (pH 7.4) | 37 | 28 | 154 |
| Thermodynamic | FaSSIF | 37 | 40 | 220 |
| Thermodynamic | FeSSIF | 37 | 50 | 274 |
Stability Assessment
Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[17][18] Forced degradation studies and accelerated stability studies are key components of this assessment, guided by the International Council for Harmonisation (ICH) guidelines.[1][4][5][19]
Experimental Protocols for Stability Studies
Forced degradation studies are designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2][4][20] The compound is subjected to conditions more severe than those used in accelerated stability studies.[1]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound stored at 80°C for 48 hours.[21]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]
-
-
Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Accelerated stability studies are conducted to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[5][22]
Protocol:
-
Sample Storage: Store solid samples of this compound in controlled environment chambers under the following conditions as per ICH Q1A(R2) guidelines:[5][19]
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).[19]
-
Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Illustrative Stability Data
Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 10.5 (Hydrolysis Product) | Not Detected |
| 0.1 M NaOH, 60°C | 24 h | 78.9 | 15.8 (Hydrolysis Product) | 2.1 |
| 3% H₂O₂, RT | 24 h | 92.5 | 4.3 (Oxidation Product) | Not Detected |
| Thermal (80°C, solid) | 48 h | 98.1 | 1.2 | Not Detected |
| Photolytic (ICH Q1B) | - | 96.7 | 2.5 | Not Detected |
Table 3: Accelerated Stability of this compound (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 1 | No change | 99.5 | 0.35 |
| 3 | No change | 98.9 | 0.85 |
| 6 | No change | 98.2 | 1.50 |
Visualization of Experimental Workflows
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Assay.
Diagram of the Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Study.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and accelerated stability studies, offer a clear roadmap for researchers. The illustrative data presented in the tables, while hypothetical, provide a realistic expectation of the outcomes of such studies. By adhering to these standardized methodologies, drug development professionals can generate the robust data necessary to make informed decisions, optimize formulations, and ensure the quality and safety of new pharmaceutical candidates.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rheolution.com [rheolution.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. evotec.com [evotec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. pharmastate.academy [pharmastate.academy]
- 19. database.ich.org [database.ich.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alfa-chemclinix.com [alfa-chemclinix.com]
An In-depth Technical Guide on the Analysis of Pyrazole Carboxylate Crystal Structures for Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point for researchers, scientists, and drug development professionals. The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the analytical aspects of pyrazole carboxylates, using a representative example to illustrate the process, given the absence of publicly available crystal structure data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as of the latest literature search.
General Information on this compound
While specific crystal structure data is not available, fundamental chemical information for this compound has been compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C9H14N2O2[1] |
| Molecular Weight | 182.22 g/mol [1][2] |
| CAS Number | 56079-16-4[3] |
| Synonyms | This compound[3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this experimental technique.
-
Crystal Growth : High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Hypothetical Crystal Structure Analysis: A Case Study of a Substituted Pyrazole Carboxylate
In the absence of data for this compound, we will examine the crystal structure of a closely related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, to illustrate the type of information that can be obtained.[4]
Crystallographic Data Summary
The following table summarizes the crystallographic data for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[4]
| Parameter | Value |
| Crystal System | Not specified |
| Space Group | Not specified |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| α (°) | Not specified |
| β (°) | Not specified |
| γ (°) | Not specified |
| Volume (ų) | Not specified |
| Z | Not specified |
| R-factor (%) | Not specified |
Note: Specific unit cell parameters were not provided in the search result summary. A full crystallographic information file (CIF) would contain this detailed data.
Key Structural Features
-
Molecular Geometry : The bond lengths and angles within the N-phenylpyrazole core are comparable to those in similar pyrazole ligands.[4]
-
Conformation : The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter. In the case of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, this angle is 49.26(6)°.[4] This angle can vary significantly in different N-phenylpyrazole derivatives.[4] The ethyl carboxylate group is nearly planar.[4]
-
Intermolecular Interactions : The crystal packing is stabilized by various non-covalent interactions. In this example, C–H···O hydrogen bonds lead to the formation of inversion-related molecular dimers.[4] The structure is further stabilized by other weak C–H···O interactions and π···π stacking between neighboring phenyl rings.[4] Understanding these interactions is crucial for predicting crystal packing and physical properties.
Synthesis of Pyrazole Carboxylates
The synthesis of pyrazole carboxylates can be achieved through various routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Example Synthesis: Ethyl 1H-pyrazole-4-carboxylate
A general procedure for the synthesis of ethyl 1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine.[5]
-
Ethyl 2-formyl-3-oxopropanoate is dissolved in ethanol under ice bath cooling.[5]
-
Hydrazine is slowly added to the solution.[5]
-
The reaction mixture is stirred at room temperature.[5]
-
Ethanol is removed by vacuum distillation.[5]
-
The residue is purified by silica gel column chromatography to yield the final product.[5]
Visualizations
Experimental Workflow for Crystal Structure Analysis
References
- 1. echemi.com [echemi.com]
- 2. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:56079-16-4 | this compound | Chemsrc [chemsrc.com]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Theoretical and Computational Investigation of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document outlines the key computational methodologies, theoretical data, and potential experimental workflows relevant to the characterization and evaluation of this compound for drug discovery applications.
Synthesis and Spectroscopic Characterization
The synthesis of substituted pyrazole carboxylates is well-established. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.[4][5] For this compound (CAS No. 56079-16-4), a plausible synthetic route is the reaction of ethyl 2,4-dimethyl-3-oxopentanoate with methylhydrazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl 2,4-dimethyl-3-oxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).
-
Condensation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.
-
Final Product: Purify the crude compound by column chromatography on silica gel to obtain the pure this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would confirm the presence of the ethyl ester protons (a triplet and a quartet), and three distinct singlet signals for the three methyl groups attached to the pyrazole ring.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a strong absorption around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (C₉H₁₄N₂O₂: 182.22 g/mol ).[6]
Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the molecular properties of compounds, guiding drug design and development. Density Functional Theory (DFT) is a powerful tool for studying electronic structure, geometry, and vibrational frequencies.[7] Molecular docking simulations help predict the binding affinity and interaction modes of a ligand with a biological target.[2][8]
Computational Workflow
The theoretical investigation follows a structured workflow, beginning with geometry optimization and culminating in the analysis of molecular interactions.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Drawing: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized using DFT with a common functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p), to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to determine the electronic energy gap, which relates to the molecule's reactivity and stability.
Protocol: Molecular Docking
-
Target Selection: A relevant protein target is chosen based on the hypothesized biological activity. Given the known antimicrobial activity of pyrazoles, a bacterial enzyme such as DNA gyrase or topoisomerase IV could be selected.[7][9]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The DFT-optimized structure of the pyrazole compound is used. Torsional bonds are defined to allow for conformational flexibility during docking.
-
Grid Generation: A grid box is defined around the active site of the protein target.
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore possible binding poses of the ligand within the protein's active site.
-
Analysis: The results are analyzed to identify the pose with the lowest binding energy and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Molecular Properties and Data
The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are representative, based on published data for structurally similar pyrazole derivatives.[4][5]
Table 1: Predicted Geometrical Parameters (Optimized with B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.36 Å |
| N2-C3 | 1.37 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.39 Å | |
| C5-N1 | 1.34 Å | |
| C4-C(O) | 1.45 Å | |
| C(O)=O | 1.21 Å | |
| Bond Angles (°) | C5-N1-N2 | 112.5° |
| N1-N2-C3 | 106.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 104.5° | |
| C4-C5-N1 | 106.0° | |
| C3-C4-C(O) | 128.0° | |
| O=C-O(Et) | 124.0° |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted (cm⁻¹) |
| C-H stretch (Aromatic) | 3100 - 3150 |
| C-H stretch (Aliphatic) | 2950 - 3000 |
| C=O stretch (Ester) | 1715 |
| C=N stretch (Ring) | 1580 |
| C-N stretch (Ring) | 1450 |
| C-O stretch (Ester) | 1250 |
Table 3: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
Table 4: Hypothetical Molecular Docking Results against S. aureus Topoisomerase IV
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.2 | ASP-83, SER-80 | Hydrogen Bond |
| ILE-105, PRO-110 | Hydrophobic Interaction |
Potential Biological Signaling Pathway
Based on the docking results with a topoisomerase enzyme, a potential mechanism of action for the antimicrobial activity of this compound can be proposed. By inhibiting topoisomerase IV, the compound would interfere with DNA replication and segregation in bacteria, ultimately leading to cell death.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Screening of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential biological activities of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific comprehensive screening data for this exact molecule is limited in publicly available literature, this document extrapolates from the extensive research on structurally related pyrazole derivatives to outline potential therapeutic applications, detailed experimental protocols for screening, and insights into the underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for initiating and guiding research into the biological evaluation of this compound and its analogues.
The pyrazole scaffold is a core component of numerous FDA-approved drugs, highlighting its therapeutic potential.[1] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[2][3] The specific substitutions on the pyrazole ring, such as the ethyl ester and methyl groups in this compound, are expected to modulate its biological profile.
Potential Biological Activities and Screening Strategy
Based on the activities of related pyrazole compounds, this compound is a candidate for screening in the following therapeutic areas:
-
Anticancer Activity: Pyrazole derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562).[2][4][5]
-
Antimicrobial Activity: The pyrazole nucleus is associated with antibacterial and antifungal properties. Screening against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) is warranted.[6][7]
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, including the well-known drug celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[8][9]
The following workflow outlines a general strategy for the biological activity screening of a novel pyrazole derivative like this compound.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[2][3][10]
Data Presentation: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Chalcone Hybrid (8g) | HeLa (Cervical) | 2.41 | Doxorubicin | - |
| Pyrazole-Chalcone Hybrid (8g) | HCT-116 (Colon) | 2.41 | Doxorubicin | 5.23 |
| Pyrazole-Chalcone Hybrid (8g) | RPMI-8226 (Myeloma) | 3.34 | Doxorubicin | - |
| Pyrazole-Chalcone Hybrid (8g) | MCF-7 (Breast) | 28.93 | Doxorubicin | 4.17 |
| 1,3,4-Triarylpyrazole (55) | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 |
| 1,3,4-Triarylpyrazole (55) | A549 (Lung) | 26.40 | Doxorubicin | 48.8 |
| Indole-Pyrazole Hybrid (33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7-64.8 |
| Indole-Pyrazole Hybrid (34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7-64.8 |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7 (Breast) | 0.2-3.4 | - | - |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HepG2 (Liver) | 0.2-3.4 | - | - |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 (Colon) | 0.2-3.4 | - | - |
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74-82.49 | Doxorubicin | 5.23 |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98-92.62 | Doxorubicin | 4.17 |
Note: The table presents a selection of data from various sources to illustrate the range of activities.[2][4][11][12] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Potential Signaling Pathways in Cancer
Antimicrobial Activity
Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[6][13] Their mechanism of action can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[1][6]
Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Naphthyl-substituted pyrazole-hydrazone (6) | S. aureus | 0.78-1.56 | - | - |
| Naphthyl-substituted pyrazole-hydrazone (6) | A. baumannii | 0.78-1.56 | - | - |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1-8 | Moxifloxacin | - |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 | Moxifloxacin | 2 |
| Thiazolo-pyrazole derivative (17) | MRSA | 4 | - | - |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 (MBC) | Ciprofloxacin | - |
| Quinoline-substituted pyrazole (19) | S. aureus, S. epidermidis, B. subtilis | 0.12-0.98 | - | - |
| Pyrazole-thiazole hybrid | ΔTolC E. coli | 0.037 | Erythromycin, Levofloxacin | - |
Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data is compiled from various sources and should be interpreted in the context of each study.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as selective inhibitors of COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.[8][9] Some pyrazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[8]
Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound Class | Assay | IC50 (µM) / % Inhibition | Standard Drug | IC50 (µM) / % Inhibition |
| Pyrazolyl Thiazolone (2) | COX-2 Inhibition | 0.09-0.14 | Celecoxib | - |
| Pyrazolyl Thiazolone (2) | 15-LOX Inhibition | 1.96-3.52 | - | - |
| Pyrazole Derivative (2a) | COX-2 Inhibition | 0.01987 | Celecoxib | - |
| Pyrazole Derivative (3b) | COX-2 Inhibition | 0.03943 | Celecoxib | - |
| Pyrazole Derivative (5e) | COX-2 Inhibition | 0.03914 | Celecoxib | - |
| Pyrazole Derivative | Carrageenan-induced paw edema | Potent activity | Indomethacin | - |
Note: Data is illustrative and sourced from multiple studies.[9][14][15]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model to evaluate the anti-inflammatory activity of a compound.
-
Animal Model: Use adult rats or mice.
-
Compound Administration: Administer the test compound (e.g., this compound) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways in Inflammation
Conclusion
This compound, as a representative of the versatile pyrazole class, holds significant promise for the development of new therapeutic agents. This guide provides a framework for its systematic biological evaluation, drawing upon the wealth of existing knowledge on related compounds. The outlined experimental protocols and potential mechanisms of action offer a solid starting point for researchers to explore its anticancer, antimicrobial, and anti-inflammatory potential. Further investigation into the structure-activity relationships of this and other novel pyrazole derivatives will be crucial in advancing the discovery of new and effective drugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. meddocsonline.org [meddocsonline.org]
- 14. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Mechanism of Action of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory properties[1][2][3][4]. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural features suggest several potential biological targets and signaling pathways for investigation. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, from initial target identification to in-depth pathway analysis.
The core structure, featuring a substituted pyrazole ring, suggests potential interactions with various enzymes and receptors. The ester functionality may influence its pharmacokinetic properties and potential prodrug capabilities[1]. The trimethyl substitution pattern will affect its lipophilicity and steric interactions within binding pockets[1]. Based on the activities of structurally related pyrazole-carboxylate derivatives, promising avenues for investigation include its potential as an inhibitor of enzymes such as carbonic anhydrases, cholinesterases, or oxidoreductases[5][6][7].
This document outlines a systematic approach to investigate these possibilities, presenting detailed experimental protocols, hypothetical data for illustrative purposes, and visual workflows to guide the research process.
Section 1: Target Identification and Initial Screening
The first step in elucidating the mechanism of action is to identify potential molecular targets. A broad-based screening approach is recommended to narrow down the possibilities.
Broad-Panel Kinase and Phosphatase Screening
Given that many small molecule drugs target kinases and phosphatases, a broad-panel screening assay is a logical starting point.
Experimental Protocol: Kinase/Phosphatase Profiling
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions to be used in the assays.
-
Assay Platform: Utilize a commercially available kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified enzymes.
-
Assay Principle: The assays are typically based on measuring the consumption of ATP (for kinases) or the generation of a detectable product (for phosphatases), often using fluorescence or luminescence-based readouts.
-
Execution: The compound is incubated with each purified enzyme in the presence of its specific substrate and cofactors.
-
Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is calculated relative to a vehicle control (DMSO). Hits are typically defined as compounds causing >50% inhibition.
Hypothetical Data Presentation
| Target Class | Specific Enzyme | % Inhibition at 10 µM (Hypothetical) |
| Serine/Threonine Kinase | Cyclin-Dependent Kinase 2 (CDK2) | 85% |
| Serine/Threonine Kinase | Glycogen Synthase Kinase 3β (GSK3β) | 72% |
| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | 15% |
| Phosphatase | Protein Phosphatase 2A (PP2A) | 5% |
Enzyme Inhibition Assays Based on Structural Analogs
Based on literature for similar pyrazole-carboxylate derivatives, direct enzymatic assays against specific enzyme families are warranted.
Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay
-
Enzyme and Substrate: Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes[6][8]. Use p-nitrophenyl acetate as the substrate.
-
Assay Procedure:
-
Add 100 µL of Tris-SO4 buffer (pH 7.4) to a 96-well plate.
-
Add 20 µL of various concentrations of the test compound (dissolved in DMSO).
-
Add 20 µL of purified hCA I or hCA II solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.
-
Measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis: Calculate the initial rate of reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Use Lineweaver-Burk or Dixon plots to determine the type of inhibition[6].
Hypothetical Data Presentation
| Compound | Target Enzyme | IC50 (µM) (Hypothetical) | Inhibition Type (Hypothetical) |
| This compound | hCA I | 25.3 | Competitive |
| This compound | hCA II | 8.9 | Competitive |
| Acetazolamide (Control) | hCA I | 0.95 | Competitive |
| Acetazolamide (Control) | hCA II | 0.012 | Competitive |
Section 2: Elucidation of Cellular Signaling Pathways
Once a primary target or a set of targets is identified, the next step is to understand how the compound affects cellular signaling pathways. Assuming, based on our hypothetical kinase screen, that CDK2 is a primary target, we would investigate its impact on the cell cycle.
Cell Cycle Analysis
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture: Culture a relevant cancer cell line (e.g., U937 cells[9]) in appropriate media.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for 24 or 48 hours.
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G1, S, or G2/M).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo).
Western Blot Analysis of Key Pathway Proteins
To confirm the engagement of the target and its downstream effects, Western blotting for key proteins in the CDK2 signaling pathway is essential.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Phospho-Rb (Ser807/811), total Rb, Cyclin E, p27 Kip1, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of CDK2 inhibition.
Section 3: In Vivo Target Validation and Efficacy
The final stage of the investigation involves validating the mechanism of action and assessing the efficacy of the compound in a relevant in vivo model.
Animal Model Selection
Based on the in vitro findings, a relevant animal model should be selected. For a CDK2 inhibitor with anti-proliferative activity, a xenograft mouse model using a cancer cell line sensitive to the compound would be appropriate.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Experimental Protocol: PK/PD Analysis
-
Animal Dosing: Administer this compound to tumor-bearing mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At various time points post-dosing, collect blood samples (for PK analysis) and tumor tissue (for PD analysis).
-
PK Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Analysis: Prepare lysates from the collected tumor tissue. Perform Western blotting for the target biomarker (e.g., Phospho-Rb) to assess the extent and duration of target engagement in vivo.
Efficacy Studies
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Implant the selected cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, different dose levels of the compound, positive control).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Illustrative Experimental Workflow Diagram
Caption: Overall workflow for mechanism of action investigation.
Conclusion
This technical guide provides a comprehensive and systematic framework for investigating the mechanism of action of this compound. By employing a combination of in vitro screening, cell-based assays, pathway analysis, and in vivo validation, researchers can elucidate the molecular targets and signaling pathways modulated by this compound. The provided protocols and illustrative data serve as a blueprint for designing and executing a thorough investigation, ultimately paving the way for potential therapeutic applications. The pyrazole core continues to be a source of promising new chemical entities, and a deep understanding of their mechanisms of action is crucial for their successful development into novel therapeutics[3][4][10].
References
- 1. Buy this compound | 56079-16-4 [smolecule.com]
- 2. jocpr.com [jocpr.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The protocol outlined is based on the well-established Knorr pyrazole synthesis, a reliable and versatile method for the formation of the pyrazole core.
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic scaffolds renowned for their diverse pharmacological activities. The pyrazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The targeted compound, this compound, possesses the core pyrazole structure with specific substitutions that make it a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs.
The synthesis of this pyrazole derivative is achieved through the cyclocondensation reaction of a suitable β-dicarbonyl compound with methylhydrazine. This method, a variation of the Knorr pyrazole synthesis, offers a straightforward and efficient route to the desired product.
Reaction Scheme
The synthesis proceeds via the reaction of ethyl 3-methyl-2,4-dioxopentanoate with methylhydrazine. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl 3-methyl-2,4-dioxopentanoate and methylhydrazine.
Materials and Reagents:
-
Ethyl 3-methyl-2,4-dioxopentanoate
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-methyl-2,4-dioxopentanoate (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Ethyl 3-methyl-2,4-dioxopentanoate | 1.0 equivalent |
| Methylhydrazine | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux (~78-80 °C) |
| Reaction Time | 2-4 hours |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent | Ethyl Acetate/Hexane gradient |
| Expected Yield | 75-85% (typical for Knorr synthesis) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Standard laboratory safety practices should be followed at all times.
This detailed protocol provides a robust method for the synthesis of this compound, a valuable compound for further research and development in the pharmaceutical and chemical industries.
Application Notes and Protocols: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives as key intermediates in the drug discovery process. The document outlines their synthesis, potential biological applications, and protocols for their use in the development of bioactive molecules.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound is a valuable building block within this class, offering multiple points for chemical modification to generate diverse libraries of compounds. Its substituted pyrazole ring system is a key feature in molecules designed to target a range of biological entities, including kinases, GPCRs, and enzymes involved in inflammatory and microbial pathways.[1] The presence of methyl and ethyl ester groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[1]
Synthesis of the Pyrazole Core
The synthesis of polysubstituted pyrazoles like this compound can be achieved through several established methods, most notably the Knorr pyrazole synthesis and its variations.[2][3]
General Synthetic Workflow
The general strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable diketone would be reacted with methylhydrazine. The subsequent esterification of the carboxylic acid at the 4-position yields the final product.
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxylate
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with a 10% solution of ethanol in DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of DCM and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.
Expected Yield: Approximately 70-80%.[4]
Application as an Intermediate in Drug Discovery
This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester and the pyrazole ring can undergo various chemical transformations to introduce diverse functionalities and modulate biological activity.
Derivatization Strategies
References
Application Notes: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a Key Building Block for Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in the development of modern agrochemicals, particularly focusing on the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides.
Introduction
This compound is a crucial heterocyclic intermediate in the synthesis of a variety of agrochemicals. Its substituted pyrazole core is a key pharmacophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides play a vital role in crop protection by targeting the fungal respiratory chain, offering a specific mode of action that is effective against a broad spectrum of plant pathogens. The synthesis of novel pyrazole carboxamides from this ester allows for the development of fungicides with improved efficacy and disease control.
Agrochemical Synthesis Workflow
The general workflow for the utilization of this compound in the synthesis of pyrazole carboxamide fungicides involves a two-step process. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is the coupling of the carboxylic acid with a selected amine to form the final active ingredient.
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This protocol outlines the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.
-
Add a stoichiometric excess of sodium hydroxide to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the coupling of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with a substituted aniline to form a pyrazole carboxamide.
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve the substituted aniline in dichloromethane and cool in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides synthesized from this compound act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by interrupting the mitochondrial electron transport chain in fungi, which is essential for cellular respiration and energy production.[1][2][3]
Specifically, these fungicides bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the inner mitochondrial membrane.[4][5] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the Krebs cycle and oxidative phosphorylation.[2][5] The disruption of ATP synthesis ultimately leads to fungal cell death.
Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide fungicides against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Reference Compound (Boscalid) EC₅₀ (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | - | [6][7] |
| 6i | Valsa mali | 1.77 | 9.19 | [8] |
| 19i | Valsa mali | 1.97 | 9.19 | [8] |
| 23i | Rhizoctonia solani | 3.79 | - | [8] |
Note: The presented compounds are examples of pyrazole carboxamides and are structurally related to derivatives of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemical active ingredients. The straightforward conversion to pyrazole carboxamides provides a reliable route to a class of highly effective SDHI fungicides. The protocols and data presented herein serve as a guide for researchers in the development of next-generation crop protection agents with enhanced efficacy and a targeted mode of action.
References
- 1. ndsu.edu [ndsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nzpps.org [nzpps.org]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with potential as a novel antimicrobial agent.[1] This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of this compound, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The antimicrobial susceptibility of a test compound is determined by its ability to inhibit the growth of or kill microorganisms. The broth microdilution method is a standardized technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi. These values are for illustrative purposes and actual experimental results may vary.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative Bacteria | 64 | >128 |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | 16 | 64 |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | 32 | >128 |
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
Experimental Workflow Diagram
References
Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the anti-inflammatory potential of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a significant class of heterocyclic compounds that have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] Preliminary research suggests that pyrazole derivatives, such as the subject compound, may exert anti-inflammatory effects, making them promising candidates for further investigation.[1][2][4][5][6][7][8]
This document outlines a multi-faceted approach, incorporating both in vitro and in vivo assays to thoroughly characterize the compound's mechanism of action and efficacy. The protocols are designed to assess the compound's effects on key inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and carrageenan-induced paw edema.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
| Compound | Concentration (µM) | % Inhibition of COX-1 | IC50 COX-1 (µM) | % Inhibition of COX-2 | IC50 COX-2 (µM) | Selectivity Index (SI) (IC50 COX-1/IC50 COX-2) |
| This compound | 0.1 | |||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| Celecoxib (Positive Control) | 0.1 | |||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| Vehicle Control | - | 0 | - | 0 | - | - |
Table 2: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Cell Viability (%) |
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| L-NAME (Positive Control) | 100 | ||||
| LPS Control | - | 0 | - | 100 | |
| Vehicle Control | - | - | - | 100 |
Table 3: In Vivo Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| This compound | 10 | ||||
| 25 | |||||
| 50 | |||||
| Indomethacin (Positive Control) | 10 |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway for producing prostaglandins.[9][10][11][12][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and either the test compound, positive control, or vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a plate reader according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
In Vitro Nitric Oxide (NO) Production Inhibition in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.[14][15][16][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (iNOS inhibitor, positive control)
-
Griess Reagent
-
MTT reagent for cell viability assay
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[14]
-
After incubation, collect the cell culture supernatant.
-
To determine NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[14]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify the nitrite concentration.
-
In parallel, perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound.
-
Calculate the percentage of NO production inhibition and the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[19][20][21][22]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% solution in saline)
-
This compound
-
Indomethacin (positive control)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).
-
Administer the test compound or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection.[20][21]
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[20]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mandatory Visualizations
Caption: Workflow for assessing the anti-inflammatory activity of the test compound.
Caption: Simplified NF-κB signaling pathway in inflammation.[23][24][25][26][27]
References
- 1. Buy this compound | 56079-16-4 [smolecule.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. academicjournals.org [academicjournals.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. inotiv.com [inotiv.com]
- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
- 27. purformhealth.com [purformhealth.com]
Application Notes & Protocols: Derivatization of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its substituted pyrazole core is a key pharmacophore in numerous biologically active molecules. These application notes provide detailed protocols for the synthesis of various derivatives, offering a foundation for the development of novel therapeutic agents and functional materials. The described methodologies focus on key transformations of the ester group, leading to the formation of hydrazides, amides, and other valuable intermediates.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
This protocol details the conversion of the ethyl ester to the corresponding hydrazide, a crucial intermediate for the synthesis of various heterocyclic systems such as 1,3,4-oxadiazoles and Schiff bases.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.051 mol) of this compound in 100 mL of absolute ethanol.
-
Reagent Addition: To this solution, add 10 mL (0.2 mol) of hydrazine hydrate (99%) dropwise while stirring.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol (2 x 20 mL), and dried under vacuum to afford the pure 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide | C₇H₁₂N₄O | 182.22 | 85-90 | 165-167 |
Protocol 2: Synthesis of N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides
This protocol describes the direct amidation of the ethyl ester with various anilines to produce N-aryl carboxamides, a class of compounds often investigated for their biological activities.
Methodology:
-
Reaction Setup: A mixture of this compound (1.0 eq) and the desired substituted aniline (1.2 eq) is taken in a sealed tube.
-
Catalyst/Reagent Addition: A catalytic amount of sodium methoxide (0.2 eq) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated at 120 °C for 4-6 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is triturated with diethyl ether, filtered, and washed with n-hexane to yield the pure N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Quantitative Data:
| Substituent (Aryl) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Phenyl | C₁₃H₁₅N₃O | 229.28 | 78 |
| 4-Chlorophenyl | C₁₃H₁₄ClN₃O | 263.72 | 82 |
| 4-Methylphenyl | C₁₄H₁₇N₃O | 243.31 | 80 |
Visualizations
Caption: Synthetic pathways for derivatives of this compound.
Caption: Logical flow from starting material to potential applications.
Application Notes and Protocols: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit adapted, protocol for the utilization of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a precursor for the synthesis of novel fused heterocyclic systems. Due to the limited direct literature on the specific reactions of this starting material, the following protocols are based on well-established synthetic transformations of analogous pyrazole-4-carboxylates. This guide will focus on a two-step synthesis of a novel pyrazolo[3,4-d]pyridazinone derivative, a class of compounds with significant interest in medicinal chemistry.
Introduction
Pyrazole derivatives are a cornerstone in the development of new pharmaceutical agents, exhibiting a wide range of biological activities. This compound is a readily available starting material. Its functional groups, particularly the ethyl ester, offer a handle for further chemical modifications to construct more complex heterocyclic scaffolds. This document outlines a proposed synthetic pathway to a novel 1,3,6,7-tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one. This transformation involves the initial conversion of the ethyl ester to a carbohydrazide, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from this compound. The first step is the hydrazinolysis of the ethyl ester to form the corresponding pyrazole-4-carbohydrazide. The second step is a cyclization reaction to form the fused pyrazolo[3,4-d]pyridazinone ring system.
Caption: Proposed two-step synthesis of a novel pyrazolo[3,4-d]pyridazinone.
Experimental Protocols
Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 54.9 mmol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (8.1 mL, 164.7 mmol, 3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide as a white solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
Part 2: Synthesis of 1,3,6,7-Tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
This protocol outlines the cyclization of the carbohydrazide to form the fused heterocyclic product.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol for recrystallization
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide (5.0 g, 29.7 mmol).
-
Add acetic anhydride (15 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (eluent: ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water (100 mL) with stirring to quench the excess acetic anhydride.
-
A solid precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,3,6,7-tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide |
| Product | 1,3,6,7-Tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one |
| Molecular Formula | C₉H₁₂N₄O |
| Molecular Weight | 192.22 g/mol |
| Expected Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the experimental work.
Caption: Step-by-step workflow for the synthesis of the target heterocycle.
Disclaimer: The provided protocols are adapted from established synthetic methodologies for similar compounds. Researchers should perform small-scale trials and optimize the reaction conditions as necessary. Standard laboratory safety procedures should be followed at all times.
Application Note and Protocol for the Large-Scale Synthesis of Ethyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate
Abstract
This document provides a detailed protocol for the large-scale synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceuticals. The described method is a robust and scalable procedure based on the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with methylhydrazine. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and facilitate technology transfer to a larger scale.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. The demand for an efficient, scalable, and cost-effective synthesis is therefore of high importance. This protocol details a reliable method for the preparation of this compound, suitable for production at a laboratory scale with the potential for scale-up.
Reaction Scheme
The synthesis proceeds via a Knorr-type pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative. In this specific case, ethyl 2-acetyl-3-oxobutanoate is reacted with methylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a weak acid.
Scheme 1: Synthesis of this compound
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles (for a 100g scale of starting material) | Mass (g) |
| Ethyl 2-acetyl-3-oxobutanoate | C8H12O4 | 172.18 | 1.0 | 0.581 | 100 |
| Methylhydrazine | CH6N2 | 46.07 | 1.1 | 0.639 | 29.4 |
| Product: this compound | C9H14N2O2 | 182.22 | - | Theoretical: 0.581 | 105.8 |
| Expected Yield (85%) | Actual: 0.494 | 89.9 |
Experimental Protocol
4.1. Materials and Equipment
-
Reactants:
-
Ethyl 2-acetyl-3-oxobutanoate (≥98% purity)
-
Methylhydrazine (≥98% purity)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes
-
Ethyl Acetate
-
-
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Procedure
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with ethyl 2-acetyl-3-oxobutanoate (100 g, 0.581 mol) and anhydrous ethanol (500 mL).
-
Addition of Methylhydrazine: The solution is stirred, and methylhydrazine (29.4 g, 0.639 mol, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes. A slight exotherm may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is dissolved in ethyl acetate (300 mL).
-
The organic solution is washed sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound as a pale yellow oil or a low-melting solid.
-
4.3. Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C₃-CH₃), 2.45 (s, 3H, C₅-CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
Expected Purity (by HPLC): ≥98%
Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Methylhydrazine is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic. Control the addition rate of methylhydrazine to maintain a safe temperature.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The protocol described herein provides a clear and reproducible method for the large-scale synthesis of this compound. The procedure is efficient, with an expected yield of approximately 85%, and yields a product of high purity. This application note serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Knorr-type pyrazole synthesis from ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low or no yield in a Knorr pyrazole synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials, ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine. Impurities in the β-ketoester can lead to side reactions, while degraded methylhydrazine will have reduced reactivity. It is recommended to use freshly distilled or recently purchased reagents.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products. The optimal temperature should be determined experimentally, but a gentle reflux in a suitable solvent like ethanol is a good starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of the β-ketoester and methylhydrazine is theoretically required, using a slight excess (1.1-1.2 equivalents) of methylhydrazine can sometimes drive the reaction to completion.
-
Acid Catalyst: The Knorr pyrazole synthesis is typically acid-catalyzed. A catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the initial condensation and subsequent cyclization. The absence or insufficient amount of a catalyst can result in a sluggish or incomplete reaction.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are commonly used and generally give good results. However, for certain substrates, aprotic polar solvents might be beneficial.
Issue 2: Formation of Multiple Products (Regioisomers)
Question: My analysis shows the presence of two isomeric products. How can I improve the regioselectivity of the reaction?
Answer:
The reaction between an unsymmetrical β-ketoester like ethyl 2,4-dimethyl-3-oxopentanoate and a substituted hydrazine such as methylhydrazine can potentially lead to the formation of two regioisomers: this compound and ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. The regioselectivity is influenced by the steric and electronic environment of the two carbonyl groups in the β-ketoester.
-
Steric Hindrance: The initial nucleophilic attack of the methylhydrazine can occur at either of the two carbonyl carbons. The less sterically hindered carbonyl group is generally favored for the initial attack by the more sterically demanding nitrogen of methylhydrazine.
-
Reaction Conditions: The regioselectivity of the Knorr synthesis can be sensitive to the reaction conditions.
-
pH: The acidity of the reaction medium can influence which carbonyl group is more activated towards nucleophilic attack. Acidic conditions can favor the formation of one isomer, while neutral or basic conditions might favor the other.
-
Solvent: The polarity of the solvent can also play a role in directing the regioselectivity.
-
Temperature: In some cases, the reaction temperature can affect the ratio of the isomeric products.
-
To improve regioselectivity, a systematic optimization of the reaction conditions (pH, solvent, and temperature) is recommended.
Issue 3: Difficult Product Purification
Question: I am having trouble purifying the final product. What are the common impurities and how can I remove them?
Answer:
Purification of the crude product can be challenging due to the presence of unreacted starting materials, the regioisomeric byproduct, and other side products.
-
Unreacted Starting Materials: If the reaction has not gone to completion, the crude product will contain unreacted ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine. These can often be removed by column chromatography on silica gel.
-
Regioisomeric Impurity: The separation of the desired 1,3,5-trimethyl isomer from the 1,5,3-trimethyl isomer can be difficult due to their similar polarities. Careful optimization of the eluent system for column chromatography is necessary. In some cases, recrystallization from a suitable solvent system may be effective.
-
Colored Impurities: The reaction mixture may develop a yellow or reddish color, which is often attributed to the formation of impurities from the hydrazine starting material. These can sometimes be removed by treating the crude product with activated carbon or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr synthesis of this compound?
A1: The reaction proceeds through an initial condensation of methylhydrazine with one of the carbonyl groups of ethyl 2,4-dimethyl-3-oxopentanoate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the aromatic pyrazole ring.
Q2: What analytical techniques can be used to monitor the reaction progress and characterize the final product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
-
Product Characterization: The structure and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q3: Are there any safety precautions I should be aware of when performing this synthesis?
A3: Yes, methylhydrazine is a toxic and potentially carcinogenic substance. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Data Presentation
Due to the lack of specific literature data for the synthesis of this compound, the following table presents representative data for the Knorr pyrazole synthesis of a similar compound, illustrating how different reaction conditions can affect the yield. This data should be used as a general guide for optimization.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid (10) | Reflux | 4 | 75 |
| 2 | Methanol | Acetic Acid (10) | Reflux | 4 | 72 |
| 3 | Toluene | p-TsOH (5) | Reflux | 6 | 68 |
| 4 | Acetic Acid | None | 100 | 2 | 82 |
| 5 | Ethanol | None | Reflux | 12 | 45 |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Knorr pyrazole synthesis. This protocol should be considered a starting point and may require optimization.
Materials:
-
Ethyl 2,4-dimethyl-3-oxopentanoate
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (or other acid catalyst)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dimethyl-3-oxopentanoate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.
-
Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of time (e.g., 2-6 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
Technical Support Center: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of this compound, this typically involves the reaction of ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate) with methylhydrazine.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most significant byproduct is the regioisomer, ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. This arises from the two possible ways methylhydrazine can react with the unsymmetrical β-dicarbonyl starting material. Other potential byproducts include colored impurities from the hydrazine starting material and products from incomplete reactions.[1][3]
Q3: How can I minimize the formation of the regioisomeric byproduct?
A3: The regioselectivity of the Knorr synthesis can be influenced by reaction conditions. Factors such as the solvent, temperature, and pH can affect the ratio of the two isomers.[1] For the reaction between ethyl 2,4-dioxopentanoate and methylhydrazine in boiling ethanol, a regioisomeric ratio of approximately 2:1 (desired product to byproduct) has been reported.[4] Experimenting with different solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some cases.[4]
Q4: My reaction mixture has a strong yellow or reddish color. Is this normal and how can I remove the color?
A4: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially if it is old or has been exposed to air.[1][3] These impurities can typically be removed during purification by column chromatography or by treating a solution of the crude product with activated charcoal.[5]
Q5: How can I effectively purify the desired product from the regioisomeric byproduct?
A5: The most effective method for separating regioisomers is typically column chromatography on silica gel.[5] A solvent system with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. Recrystallization can also be effective if the solubilities of the two isomers are sufficiently different in a particular solvent system.[1][5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure all starting material is consumed. - If the reaction has stalled, consider increasing the reaction time or temperature. |
| Suboptimal Reaction Conditions | - Ensure the correct stoichiometry of reactants is used. A slight excess of methylhydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1] - The reaction is often run in ethanol at reflux. Ensure the temperature is maintained. - Acid catalysis (e.g., a few drops of acetic acid) is often employed in Knorr synthesis to facilitate the reaction.[2] |
| Purity of Starting Materials | - Use freshly distilled or high-purity ethyl 2,4-dioxopentanoate. - Use fresh, high-quality methylhydrazine, as it can degrade over time, leading to side reactions and lower yields.[1] |
| Loss during Workup/Purification | - Ensure complete extraction of the product from the aqueous phase during workup. - Optimize column chromatography conditions to minimize product loss on the column. |
Problem 2: Presence of Significant Amount of Regioisomeric Byproduct
| Possible Cause | Troubleshooting Steps |
| Inherent Lack of Regioselectivity | - The reaction of methylhydrazine with ethyl 2,4-dioxopentanoate is known to produce a mixture of regioisomers.[4] |
| Reaction Conditions Favoring Byproduct | - Vary the reaction solvent. While ethanol is common, other solvents might alter the isomeric ratio. Fluorinated alcohols have been shown to improve regioselectivity in similar reactions.[4] - Adjusting the pH of the reaction mixture can sometimes influence the regiochemical outcome. |
| Inadequate Purification | - Optimize the solvent system for column chromatography to achieve better separation of the isomers. A shallow gradient of the polar solvent can improve resolution. - If the isomers are difficult to separate, consider derivatization to a more easily separable compound, followed by regeneration of the pyrazole. |
Problem 3: Identification of Product and Byproduct
| Issue | Identification Method |
| Distinguishing between the desired product and the regioisomeric byproduct | - ¹H NMR Spectroscopy: The chemical shifts of the methyl groups on the pyrazole ring will be different for the two isomers. Specifically, the N-methyl group will have a distinct chemical shift. The proximity of the ester group to the different methyl substituents will also influence their chemical shifts. - ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring and the attached methyl groups will differ between the two isomers. - Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns might show subtle differences that could aid in identification if pure samples are available. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Knorr pyrazole synthesis. Optimization may be required.
Materials:
-
Ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate)
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the regioisomeric byproduct.
Data Presentation
Table 1: Regioisomeric Ratio in the Synthesis of Ethyl Pyrazole Carboxylates
| β-Dicarbonyl Compound | Hydrazine | Solvent | Product Ratio (desired:byproduct) | Reference |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Ethanol | ~ 2:1 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on practical solutions and experimental adjustments.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product Loss During Extraction and Washing: The compound may have some solubility in the aqueous phase. | - Minimize the volume of water used for washing. - Back-extract the aqueous layers with a small amount of the organic solvent. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase. |
| Incomplete Crystallization: The chosen solvent system may not be optimal, or the cooling process might be too rapid. | - Screen a variety of recrystallization solvents (see detailed protocol below). - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Gently scratch the inside of the flask with a glass rod to induce crystallization. | |
| Product Loss During Column Chromatography: The compound may be strongly adsorbed onto the silica gel, or the column may have been run too quickly. | - Choose an appropriate solvent system with optimal polarity to ensure good separation and elution. - Deactivate the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) if the compound is basic and showing significant tailing on TLC. - Ensure the column is packed properly to avoid channeling. | |
| Persistent Impurities in the Final Product | Presence of a Regioisomer: The Knorr pyrazole synthesis with unsymmetrical dicarbonyls can lead to the formation of a regioisomeric impurity (ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate). | - Column Chromatography: This is the most effective method for separating regioisomers. Use a long column and a solvent system that provides good separation on TLC (a ΔRf of at least 0.2). A gradient elution may be necessary. - Fractional Crystallization: If the solubilities of the isomers are sufficiently different, multiple recrystallizations may enrich the desired isomer. |
| Unreacted Starting Materials: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed. - If starting materials are present, consider adjusting the reaction time, temperature, or stoichiometry. - Most unreacted starting materials can be removed by column chromatography. | |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Even small amounts of impurities can lower the melting point of a compound, causing it to be an oil. The melting point of pure this compound is 37°C. | - Purify the compound thoroughly using column chromatography. - Attempt to recrystallize the oil from a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate. |
| Residual Solvent: Trapped solvent can prevent crystallization. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. | |
| Colored Impurities in the Final Product | Formation of Colored Byproducts: Side reactions or degradation of starting materials or product can lead to colored impurities. | - Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. The purified product can then be obtained by recrystallization. - Recrystallization: Often, colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and challenging impurity to remove during the purification of this compound?
A1: The most common and challenging impurity is the regioisomer, ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. This impurity forms due to the two possible sites of initial reaction on the unsymmetrical 1,3-dicarbonyl starting material. Careful column chromatography is typically required for its removal.
Q2: What are the recommended solvent systems for column chromatography?
A2: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product and maximum separation from impurities. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
Q3: What are suitable solvents for recrystallization?
A3: Based on the ester functionality of the target molecule, common solvents to try for recrystallization include ethanol, isopropanol, or mixtures of a polar solvent with a non-polar solvent such as ethyl acetate/hexane or acetone/hexane. Given the low melting point of the compound (37°C), recrystallization should be performed at a low temperature.
Q4: My compound appears pure by TLC but still has a low melting point. What could be the issue?
A4: If the compound appears as a single spot on TLC but has a broad or low melting point, it could be due to the presence of a co-eluting impurity (an impurity with a very similar Rf value) or residual solvent. Drying the compound under high vacuum is recommended. If the problem persists, trying a different TLC solvent system might reveal the hidden impurity, or employing a more efficient purification technique like preparative HPLC may be necessary.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 8:2, 7:3) to find a system that gives the desired product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
2. Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.
-
Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent. Load the dry, impregnated silica gel onto the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
Collect fractions in an appropriate number of test tubes or flasks.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) at an elevated temperature.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, and in which the impurities are either highly soluble or insoluble at all temperatures.
2. Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, and a colorless product is desired, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
3. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or under high vacuum.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Column Chromatography | >98% | 50-80% | - High resolution for separating closely related impurities like regioisomers. - Applicable to both solid and oily products. | - Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column. |
| Recrystallization | 95-99% (if impurities have different solubility) | 60-90% | - Simple and cost-effective for removing small amounts of impurities. - Can yield highly pure crystalline material. | - Not effective for separating impurities with similar solubility profiles. - May not be suitable for oily products. - Finding a suitable solvent can be challenging. |
| Vacuum Distillation | >97% | 70-95% | - Effective for purifying thermally stable liquids or low-melting solids. - Can be efficient for larger scale purification. | - Requires the compound to be thermally stable at the distillation temperature. - Not effective for separating compounds with similar boiling points. |
Visualization
Caption: Decision workflow for selecting the appropriate purification technique.
troubleshooting low yield in pyrazole carboxylate synthesis
Welcome to the Technical Support Center for Pyrazole Carboxylate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylate synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in pyrazole carboxylate synthesis, often utilizing methods like the Knorr synthesis, can be attributed to several factors. The primary issues often involve the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to competing reactions and complicate purification.[1] Additionally, the stability of the hydrazine reagent and reaction parameters such as temperature, time, solvent, and pH are critical factors that may require optimization.[3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. To enhance the formation of a single isomer, consider modifying the solvent system, adjusting the reaction pH, or changing the overall synthetic strategy to a more regioselective method.[1]
Q3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification techniques such as recrystallization or column chromatography are effective methods for removing these colored impurities.[1]
Q4: How can I effectively monitor the progress of my pyrazole synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized to track the formation of the desired pyrazole and any potential byproducts.[2]
Troubleshooting Guides
Issue: Consistently Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in your pyrazole carboxylate synthesis.
1. Assess Starting Material Purity:
-
Problem: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can lead to side reactions, reducing the yield of the desired product. Hydrazine derivatives can also degrade over time.[1]
-
Solution:
-
Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
It is recommended to use a freshly opened or purified hydrazine reagent.[1]
-
Consider sourcing reagents from a different, reputable supplier if purity issues persist.
-
2. Optimize Reaction Conditions:
-
Problem: The reaction conditions may not be optimal for your specific substrates.
-
Solution: A systematic optimization of reaction parameters is crucial. This can be guided by the data presented in the tables below.
-
Temperature: For many condensation reactions, heating is necessary. Consider increasing the temperature or refluxing the reaction mixture.[2] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[4]
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Catalyst/pH: For Knorr synthesis, a catalytic amount of acid (e.g., glacial acetic acid) is often used.[5] If using a hydrazine salt, the addition of a mild base, such as sodium acetate, may be beneficial to neutralize the generated acid.[1]
-
3. Investigate Potential Side Reactions:
-
Problem: The formation of unintended byproducts can significantly lower the yield of the desired pyrazole.
-
Solution:
-
Regioisomer Formation: As discussed in the FAQs, this is a common side reaction with unsymmetrical starting materials.[1]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be addressed by increasing the reaction temperature or time.
-
Degradation: The starting materials or product may be degrading under the reaction conditions. This can sometimes be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
4. Review Purification Technique:
-
Problem: Significant product loss can occur during the work-up and purification steps.
-
Solution:
-
Precipitation/Crystallization: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture sufficiently. When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving the product.
-
Extraction: Ensure the correct solvent is used for extraction and that the pH of the aqueous layer is optimized for the solubility of your product.
-
Column Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from impurities without excessive band broadening.
-
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Ethanol | Reflux | 5 | 45 | [6] |
| CuI | 10 | DME | 80 | 12 | 75 | [6] |
| Cu(OTf)₂ | 20 | [BMIM-PF₆] | RT | 2 | 82 | [6] |
| Sc(OTf)₃ | 10 | Dichloromethane | 40 | 12 | 97 | [7] |
| Nano-ZnO | 10 | None | 120 | 0.5 | 95 | [8] |
| Ammonium Chloride | Catalytic | Ethanol | Reflux | 2 | Good | [9] |
Table 2: Effect of Solvent and Reaction Time on Pyrazole Synthesis
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | RT | 24 h | 75 | [4] |
| Methanol | Reflux | 2-5 min (Microwave) | 90-98 | [4] |
| Water/PEG-400 | 80 | 2-4 h | up to 97 | [10] |
| N,N-dimethylacetamide | RT | Not specified | 59-98 | [8] |
| Toluene | Reflux | 7-8 h | Not specified | [11] |
| Dichloromethane/Toluene | Reflux | 2 h | Not specified | [12] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
This protocol is a general guideline for the synthesis of pyrazole carboxylates via the condensation of a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate and may require optimization for specific substrates.[13][14]
Materials:
-
Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 - 2.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted ethyl 2,4-dioxo-4-phenylbutanoate in your chosen solvent (e.g., ethanol).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. A catalytic amount of glacial acetic acid can also be added at this stage.[13][14]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] The crude product can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole carboxylate.[1]
Mandatory Visualization
Caption: Experimental workflow for a typical Knorr pyrazole carboxylate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions in the synthesis of trimethylated pyrazoles
Welcome to the technical support center for the synthesis of trimethylated pyrazoles. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing trimethylated pyrazoles?
A1: The most prevalent side reaction is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine. The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of two distinct pyrazole regioisomers which can be difficult to separate.[1][2]
Q2: How can I control regioselectivity to favor a single trimethylated pyrazole isomer?
A2: Controlling regioselectivity is crucial and can be influenced by several factors:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[1] Protic solvents tend to favor one regioisomer, while aprotic solvents may favor the other.[3]
-
pH Control: Adjusting the reaction's pH with a catalytic amount of acid or base can change the nucleophilicity of the nitrogen atoms in the hydrazine, thereby directing the initial cyclization step.[4]
-
Functional Group Tuning: The nature of substituents on the pyrazole ring can guide the regioselectivity of subsequent N-alkylation reactions.[5]
-
Catalysts: Silver[2][6] or copper catalysts[7] have been used to promote regioselective pyrazole synthesis under specific conditions.
Q3: Besides regioisomers, what other side reactions or issues might I encounter?
A3: Other common issues include:
-
Low Conversion Rates: This can result from impure starting materials, steric hindrance from bulky substituents, or non-optimized reaction conditions like temperature and time.[4]
-
Formation of Colored Impurities: The decomposition of hydrazine starting materials or the oxidation of reaction intermediates can lead to yellow or red colored impurities.[4]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final pyrazole ring.[4]
-
Multiple N-Alkylations: When alkylating a pre-existing pyrazole, it's possible to get alkylation on both nitrogen atoms if the reaction is not carefully controlled, especially with highly reactive alkylating agents.[5]
Q4: How can I effectively purify my target trimethylated pyrazole from side products?
A4: Purification strategies depend on the nature of the impurities.
-
Regioisomers: Separation is often challenging. Silica gel column chromatography is the most common method.[4]
-
Crystallization: If the desired pyrazole is a solid, converting it into an acid addition salt can facilitate crystallization and separation from non-basic impurities and potentially the other isomer.[8] Recrystallization from a suitable solvent system can also significantly improve purity.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Analysis (NMR/LC-MS) shows a mixture of two or more regioisomers.
-
Primary Cause: The cyclocondensation reaction of an unsymmetrical diketone with methylhydrazine is not regioselective under the current conditions.
-
Solution Workflow:
-
Detailed Recommendation: As shown in the table below, switching the reaction solvent from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can significantly improve the ratio of the desired regioisomer.
| Starting Materials | Solvent | Regioisomer Ratio (A : B) | Total Yield (%) | Reference |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + Methylhydrazine | Ethanol (EtOH) | 1 : 2.5 | 85 | |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | > 20 : 1 | 82 | |
| β-enamino diketone + Phenylhydrazine | EtOH / H₂O (1:1) | 100 : 0 | 75 | [3] |
| β-enamino diketone + Phenylhydrazine | Acetonitrile (MeCN) | 11 : 89 | 79 | [3] |
Problem 2: The reaction has a low yield or does not go to completion.
-
Primary Causes: Impure reagents, inappropriate reaction temperature or time, or steric hindrance.
-
Solutions:
-
Verify Reagent Purity: Ensure that the hydrazine and 1,3-dicarbonyl compounds are pure. Hydrazine, in particular, can degrade over time.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time, monitoring progress by TLC or LC-MS to find the optimal conditions.[4] Some reactions benefit from heating[10][11], while others proceed well at room temperature.[2]
-
Consider a Catalyst: If uncatalyzed, investigate the use of a suitable acid, base, or metal catalyst to improve the reaction rate.[2][7]
-
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that use fluorinated alcohols to enhance regioselectivity.[4]
-
Objective: To synthesize a single regioisomer of a trimethylated pyrazole from an unsymmetrical 1,3-diketone.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the 1,3-diketone in TFE (approx. 0.2 M concentration).
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography if necessary.
-
Protocol 2: Purification by Column Chromatography
-
Objective: To separate regioisomers or remove impurities from a crude trimethylated pyrazole product.
-
Materials:
-
Crude pyrazole mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
-
TLC plates, chambers, and UV lamp
-
-
Procedure:
-
Develop a Solvent System: Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between the desired product and impurities/isomers. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity solvent.
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Monitor Fractions: Spot collected fractions onto TLC plates to track the elution of different compounds.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified trimethylated pyrazole.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Production
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is a variation of the Knorr pyrazole synthesis.[1][2][3][4] This process involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this typically means reacting Ethyl 2-acetylacetoacetate with Methylhydrazine in a suitable solvent, often with acid catalysis.[5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety issues revolve around the use of methylhydrazine and the exothermic nature of the reaction.
-
Methylhydrazine Toxicity: Methylhydrazine is toxic and a suspected carcinogen. Exposure must be minimized through the use of closed systems, appropriate personal protective equipment (PPE), and adequate ventilation.
-
Thermal Runaway: The condensation reaction is highly exothermic.[6] Without proper thermal management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Flammability: Many organic solvents used in the synthesis are flammable. Hydrazine derivatives themselves can also be flammable.[6]
Q3: How can the exothermic reaction be safely managed during scale-up?
A3: Managing the exotherm is critical for a safe and successful scale-up. Key strategies include:
-
Controlled Addition: Add the methylhydrazine solution dropwise or at a slow, controlled rate to the reactor containing the dicarbonyl compound.
-
Efficient Cooling: Ensure the reactor is equipped with a high-capacity cooling jacket and that the cooling system is activated before starting the addition.
-
Sufficient Dilution: Using an adequate amount of a suitable solvent helps to absorb and dissipate the heat generated during the reaction.[6]
-
Real-time Monitoring: Use temperature probes to monitor the internal reaction temperature continuously. An automated system can stop the reagent addition if the temperature exceeds a predefined safety limit.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.
-
Regioisomers: The reaction of an unsymmetrical dicarbonyl with methylhydrazine can potentially form an unwanted regioisomer. Controlling the reaction temperature and pH can improve selectivity. Lowering the reaction temperature often enhances regioselectivity.[6]
-
Starting Materials: Incomplete reactions can leave starting materials in the crude product. Ensure efficient mixing and adequate reaction time.[7]
-
Side Products: Overheating can lead to degradation and the formation of colored impurities. Strict temperature control is essential.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. | - Increase reaction time or moderately increase temperature after the initial exotherm subsides.- Ensure efficient agitation to improve mass transfer.[7]- Verify the quality and purity of starting materials. |
| 2. Formation of byproducts or regioisomers.[6] | - Optimize reaction temperature; lower temperatures often favor the desired isomer.- Screen different solvents and acid catalysts to improve selectivity. | |
| 3. Product loss during workup/purification. | - Optimize solvent choice for extraction and recrystallization to minimize solubility of the product in the mother liquor. | |
| Poor Product Purity / Off-Color Product | 1. Reaction temperature was too high, causing degradation. | - Improve thermal management with better cooling and a slower addition rate of methylhydrazine.- Purify the final product under an inert atmosphere if it is sensitive to oxidation. |
| 2. Inefficient mixing leading to localized "hot spots". | - Increase the agitation speed or use a reactor with better baffle design for more efficient mixing. | |
| 3. Contaminated starting materials. | - Re-purify starting materials before use. Check for water content, as it can affect the reaction. | |
| Exothermic Runaway / Loss of Control | 1. Poor heat dissipation at a larger scale.[7] | - Immediate Action: Stop reagent addition, apply maximum cooling, and if necessary, prepare to quench the reaction with a pre-determined quenching agent. |
| 2. Reagent addition rate is too fast. | - For future runs, reduce the addition rate, increase the solvent volume, and verify that the cooling system is adequate for the scale.[6] | |
| Difficult Product Isolation / Oiling Out | 1. Improper solvent for crystallization. | - Screen a variety of anti-solvents or solvent mixtures for crystallization.- Ensure the crude product is sufficiently pure before attempting crystallization. |
| 2. Cooling rate is too fast. | - Implement a controlled, gradual cooling profile to promote the formation of well-defined crystals. Seeding the solution may also be beneficial. |
Experimental Protocol: Knorr Synthesis (Scale-Up Example)
This protocol describes a representative method for the synthesis of this compound.
Reagents:
-
Ethyl 2-acetylacetoacetate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (5-10 volumes)
-
Acetic Acid (catalytic, ~0.05 eq)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with Ethyl 2-acetylacetoacetate and ethanol.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.
-
Initial Cooling: Begin cooling the reactor jacket to 0-5 °C.
-
Catalyst Addition: Add the catalytic amount of glacial acetic acid to the stirred solution.
-
Reagent Preparation: In a separate addition funnel, prepare a solution of methylhydrazine in ethanol.
-
Controlled Addition: Once the reactor contents are at the target temperature (0-5 °C), begin the slow, dropwise addition of the methylhydrazine solution. Monitor the internal temperature closely. The addition rate should be controlled to maintain the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low product yield in pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the analytical methods used in the detection of impurities in ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
A1: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.
Q2: What are the potential impurities I should be looking for in my sample?
A2: Potential impurities can originate from the synthesis process or degradation of the final product.
-
Synthesis-Related Impurities: The synthesis of this compound typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.[2] This can lead to the formation of regioisomers, where the substituents on the pyrazole ring are in different positions. Unreacted starting materials and by-products from side reactions are also common impurities.
-
Degradation Products: Degradation can occur under various stress conditions such as hydrolysis (acidic or basic), oxidation, and photolysis.[1] For this compound, hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a potential degradation pathway.
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a combination of techniques. Mass spectrometry (GC-MS or LC-MS) can provide the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure.[3] NMR spectroscopy, particularly 2D NMR techniques, can provide detailed structural information to confirm the identity of the impurity. Comparing the retention time and spectral data of the unknown peak with those of synthesized or purchased reference standards is the definitive method for identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | - Interaction of basic pyrazole nitrogen with acidic silanols on the column. - Mobile phase pH is close to the pKa of the analyte. - Column overload. | - Use a column with high-purity silica or an end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like pyrazoles, a lower pH can improve peak shape.[4] - Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol interactions.[5] - Reduce the sample concentration or injection volume.[4] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. - Gradient slope is too steep. | - Optimize the mobile phase composition by varying the organic solvent ratio. - Try a different column with a different stationary phase or particle size. - Adjust the gradient profile to have a shallower slope for better separation. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. - Elution of strongly retained compounds from a previous run. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program in the autosampler. - Include a column wash step at the end of each run to elute any strongly retained compounds.[6] |
| Retention Time Drift | - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a constant temperature.[7] |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column. - Analyte degradation at high temperatures. | - Use a deactivated injector liner and a high-quality, low-bleed GC column. - Optimize the injector and oven temperature programs to minimize thermal degradation. |
| Low Sensitivity | - Inefficient ionization. - Adsorption of the analyte in the system. | - Clean the ion source of the mass spectrometer. - Check for and eliminate any active sites in the GC system. |
| Mass Spectrum Inconsistencies | - Ion source contamination. - Incorrect tuning of the mass spectrometer. | - Clean the ion source. - Perform a thorough tuning of the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general starting point and may require optimization for specific impurity profiles.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at a wavelength where the main compound and impurities have significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
GC-MS Method for Volatile Impurities and Structural Elucidation
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components.
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the main compound and potential impurities (e.g., m/z 50-400).
-
Ion Source Temperature: 230 °C
-
NMR Spectroscopy for Structural Identification
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure of the impurity.
Quantitative Data Summary
The following tables summarize typical analytical data for this compound. This data can be used as a reference for peak identification and method development.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Assignment | ¹H NMR | ¹³C NMR |
| N-CH₃ | 3.7 - 3.9 (s) | 35 - 37 |
| C3-CH₃ | 2.3 - 2.5 (s) | 13 - 15 |
| C5-CH₃ | 2.2 - 2.4 (s) | 11 - 13 |
| O-CH₂-CH₃ | 4.2 - 4.4 (q) | 60 - 62 |
| O-CH₂-CH₃ | 1.3 - 1.5 (t) | 14 - 16 |
| C3 | - | 148 - 152 |
| C4 | - | 108 - 112 |
| C5 | - | 138 - 142 |
| C=O | - | 163 - 167 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Table 2: GC-MS Fragmentation Data
| Fragment | m/z | Description |
| [M]⁺ | 196 | Molecular Ion |
| [M - CH₃]⁺ | 181 | Loss of a methyl group |
| [M - C₂H₅O]⁺ | 151 | Loss of the ethoxy group |
| [M - COOC₂H₅]⁺ | 123 | Loss of the ethyl carboxylate group |
Visualizations
Caption: Workflow for impurity analysis.
Caption: Troubleshooting decision pathway.
References
- 1. ujpronline.com [ujpronline.com]
- 2. scispace.com [scispace.com]
- 3. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
reproducibility issues in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common reproducibility issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you may face during the synthesis of substituted pyrazoles, offering potential causes and solutions in a direct question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, significantly lowering the yield of your desired product and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS. It is often recommended to use a freshly opened or purified hydrazine reagent.[1]
-
-
Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, play a critical role.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2] The choice of an acid or base catalyst is also critical and may require optimization.[2][3]
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Solution: In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield.
-
Solution: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Adjusting reaction conditions like solvent and pH can help minimize these.
-
Q2: I am observing the formation of two or more regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity.
-
Solution: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1]
-
-
pH Control: The pH of the reaction medium is a crucial factor.
-
Solution: Experiment with adjusting the pH. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards a single regioisomer.[1]
-
Solution: If possible, choose starting materials with appropriate steric hindrance to favor the formation of the desired isomer.
-
Q3: The reaction mixture has turned a dark color, and I'm having trouble purifying the product. What causes this and what can be done?
A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Acid-Promoted Byproducts: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
-
Solution: Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
-
Oxidation: Hydrazines can be susceptible to oxidation, leading to colored impurities.[1]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
-
Purification Strategies:
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles?
A1: The Knorr pyrazole synthesis is one of the most common and established methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[2]
Q3: Are there any green or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, researchers have been developing more eco-friendly procedures. These include using water as a solvent, employing catalysts like nano-ZnO, and utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.[3][6]
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Ethanol | Reflux | 4 | 75 | [2] |
| 2 | None | DMF | 85 | 1.5 | 38 | [7][8] |
| 3 | Nano-ZnO | Ethanol | Reflux | 2 | 92 | [3] |
| 4 | LiClO4 | Methanol | Room Temp | 1 | 85 | [3] |
| 5 | Sc(OTf)3 | Solvent-free (MW) | 100 | 0.1 | 90 | [9] |
Yields are representative and can vary based on specific substrates.
Experimental Protocols
Detailed Methodology for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr synthesis.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 mmol)
-
Solvent (e.g., ethanol or acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the chosen solvent (e.g., 10 mL of ethanol).
-
Begin stirring the solution at room temperature.
-
Slowly add the hydrazine derivative (1.0-1.2 mmol) to the flask. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a neutralizing agent may be required.
-
If a catalyst is used, add it to the reaction mixture at this stage.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives: Profiling Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and two prominent pyrazole-containing drugs, Celecoxib and Phenylbutazone. While specific experimental data for this compound is limited in publicly accessible literature, its structural features suggest potential for biological activity. This guide will leverage a comparison with the well-characterized derivatives to highlight key structure-activity relationships and experimental methodologies relevant to the field.
Introduction to this compound
This compound is a substituted pyrazole derivative with a molecular formula of C₉H₁₄N₂O₂.[1] The pyrazole core is a known pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The presence of methyl and ethyl carboxylate substitutions on the pyrazole ring of this particular molecule influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Preliminary research suggests that compounds with similar structures may exhibit antimicrobial and anti-inflammatory effects.[1]
Comparative Analysis with Established Pyrazole Derivatives
To understand the potential of this compound, a comparison with the widely-used anti-inflammatory drugs Celecoxib and Phenylbutazone is instructive.
| Feature | This compound | Celecoxib | Phenylbutazone |
| Core Structure | Pyrazole | Pyrazole | Pyrazolidine-3,5-dione |
| Key Substituents | Three methyl groups, one ethyl carboxylate group | Trifluoromethyl group, p-sulfamoylphenyl group, p-tolyl group | Two phenyl groups, one butyl group |
| Primary Mechanism of Action | Unknown (Predicted anti-inflammatory/antimicrobial) | Selective COX-2 inhibitor | Non-selective COX-1/COX-2 inhibitor[2] |
| Therapeutic Use | Investigational | Treatment of arthritis and acute pain[3] | Primarily veterinary anti-inflammatory[2] |
Performance Data of Comparator Pyrazole Derivatives
Quantitative data for Celecoxib and Phenylbutazone's anti-inflammatory activity is well-documented. The primary measure of their efficacy is the half-maximal inhibitory concentration (IC50) against cyclooxygenase (COX) enzymes.
| Compound | Target | IC50 | Species |
| Celecoxib | COX-1 | 30 µM | Ovine |
| COX-2 | 50 nM | Human | |
| Phenylbutazone | COX-1:COX-2 Ratio | ~1 | Equine |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these compounds.
Synthesis of Pyrazole Derivatives
General Synthesis of 1,3,5-Trisubstituted Pyrazoles:
A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific starting materials determine the final substituents on the pyrazole ring.
Synthesis of Celecoxib:
A widely used laboratory-scale synthesis involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[3]
-
Reaction: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol is refluxed.
-
Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.
-
Purification: The crude product is purified by recrystallization to yield pure Celecoxib.[3]
Synthesis of Phenylbutazone:
The classical synthesis of Phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[2]
-
Reaction: Diethyl n-butylmalonate is reacted with hydrazobenzene in the presence of a base like sodium ethoxide in an anhydrous solvent such as toluene. The mixture is heated under reflux.
-
Work-up: After cooling, the mixture is acidified with a dilute acid to precipitate the crude Phenylbutazone.
-
Purification: The precipitate is filtered, washed, and recrystallized from a suitable solvent system like ethanol/water.[2]
In Vitro COX Inhibition Assay
The anti-inflammatory activity of pyrazole derivatives is typically assessed by their ability to inhibit COX enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib, Phenylbutazone)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature and then terminated.
-
The amount of PGE2 produced is quantified using a competitive EIA kit.
-
The percentage of COX activity inhibition is calculated for each concentration of the test compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Synthetic pathway for Celecoxib.
Caption: Mechanism of COX inhibition.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
While this compound remains a compound with underexplored biological potential, its pyrazole core structure suggests it may be a valuable scaffold for the development of new therapeutic agents. By comparing its structure to well-established drugs like Celecoxib and Phenylbutazone, and by understanding the experimental protocols used to characterize them, researchers can better design future studies to elucidate the specific activities of this and other novel pyrazole derivatives. The provided methodologies for synthesis and biological evaluation serve as a foundational guide for such investigations.
References
comparing the biological activity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate isomers
A direct comparative study on the biological activity of the specific isomers of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate could not be located in the reviewed scientific literature. Research in this area has focused on a wide array of substituted pyrazole carboxylate derivatives, revealing a spectrum of biological activities. This guide synthesizes the available data on related compounds to provide a potential framework for the investigation of the target isomers.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The specific substitution pattern on the pyrazole ring and the position of the ethyl carboxylate group are known to significantly influence the biological activity of these compounds.
General Biological Activities of Substituted Ethyl Pyrazole Carboxylates
Based on studies of various substituted ethyl pyrazole-4-carboxylate and ethyl pyrazole-5-carboxylate derivatives, the following biological activities have been reported:
-
Antimicrobial Activity: A number of substituted ethyl pyrazole carboxylate derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as several fungal organisms.[1] Similarly, novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have shown antibacterial properties.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties. Studies on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] The anti-inflammatory potential of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6][7]
-
Cytotoxic Activity: The anticancer potential of pyrazole derivatives has also been a subject of investigation. Various pyrazole derivatives have been evaluated for their cytotoxicity against different cancer cell lines.[8][9][10] For instance, pyrazole-based lamellarin O analogues, which include ethyl pyrazole-5-carboxylate structures, have been assessed for their in vitro cytotoxicity against human colorectal cancer cell lines.[11]
Comparative Data on Structurally Related Pyrazole Carboxylate Derivatives
While a direct comparison of the isomers of this compound is unavailable, the following table summarizes representative data from studies on other substituted ethyl pyrazole carboxylates to illustrate the types of biological activities and the range of potencies observed.
| Compound Class | Biological Activity | Model/Assay | Results | Reference |
| Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial | Agar cup diffusion assay | Some compounds showed significant zones of inhibition against various bacteria and fungi.[1] | [1] |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity.[2] | [2] |
| Novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives | Antibacterial | Screening against S. aureus, B. subtilis, E. coli, and P. aeruginosa | Several compounds showed excellent antibacterial activity compared to the standard drug Ceftriaxone. | |
| Pyrazole-based lamellarin O analogues (ethyl pyrazole-5-carboxylates) | Cytotoxicity | In vitro against human colorectal cancer cell lines (HCT116, HT29, SW480) | The most active compounds inhibited cell proliferation in the low micromolar range.[11] | [11] |
Experimental Protocols
Below is a representative experimental protocol for assessing the in vitro antimicrobial activity of pyrazole derivatives, based on methodologies described in the literature.[1]
In Vitro Antimicrobial Activity Screening (Agar Cup Diffusion Method)
-
Preparation of Media and Inoculum: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized. Standardized microbial inoculums (e.g., 0.5 McFarland standard) of the test organisms are prepared.
-
Plate Inoculation: The sterile agar medium is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.
-
Preparation of Test and Control Solutions: The synthesized pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 100 µg/mL). Standard antibiotic and antifungal agents are used as positive controls, and the solvent alone serves as a negative control.
-
Application to Plates: Wells or "cups" (e.g., 8 mm in diameter) are created in the agar using a sterile borer. A fixed volume of the test compound solution, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The results are compared with those of the standard drugs.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Potential of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects against various bacterial and fungal pathogens.[1][2] This guide provides a comparative overview of the antimicrobial activity of pyrazole derivatives, with a focus on contextualizing the potential of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate within this class. While direct and extensive experimental data on the antimicrobial properties of this compound is limited in the reviewed literature, preliminary research suggests that compounds with similar structures may inhibit bacterial growth.[3] This guide will, therefore, compare the performance of various reported pyrazole derivatives against standard antibiotics, supported by available experimental data and detailed methodologies.
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance required to prevent the visible growth of a microorganism.[1] Lower MIC values are indicative of greater potency. The following table summarizes the MIC values of several pyrazole derivatives against a panel of clinically relevant microorganisms, in comparison to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives and Standard Antibiotics against Various Microorganisms
| Compound/Drug | Organism | Gram Stain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | ||||
| Dihydrotriazine substituted pyrazole | Staphylococcus aureus (MRSA) | Positive | 1 | [4] |
| Dihydrotriazine substituted pyrazole | Escherichia coli | Negative | 1 | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | Positive | 1-8 | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli 1924 | Negative | 1 | [4] |
| Pyrazole-triazole hybrid | Gram-positive strains | Positive | 10-15 | [4] |
| Pyrazole-triazole hybrid | Gram-negative strains | Negative | 10-15 | [4] |
| Thiazolo-pyrazole derivative | Staphylococcus aureus (MRSA) | Positive | 4 | [4] |
| Pyrazole derivative 21c | Multi-drug resistant strains | N/A | 0.25 | [5] |
| Pyrazole derivative 23h | Multi-drug resistant strains | N/A | 0.25 | [5] |
| Standard Antibiotics | ||||
| Moxifloxacin | Staphylococcus aureus (MRSA) | Positive | 1 | [4] |
| Moxifloxacin | Escherichia coli 1924 | Negative | 2 | [4] |
| Ciprofloxacin | Gram-positive strains | Positive | 2-6 | [4] |
| Ciprofloxacin | Gram-negative strains | Negative | 2-6 | [4] |
| Gatifloxacin | Multi-drug resistant strains | N/A | 1 | [5] |
| Ampicillin | Bacillus subtilis | Positive | 250 | [6] |
| Chloramphenicol | Aspergillus niger, B. subtilis, K. pneumoniae | N/A | Varies | [7] |
| Clotrimazole | Aspergillus niger | Fungus | Varies | [7] |
Note: 'N/A' indicates that the specific Gram stain is not mentioned for the broad category of multi-drug resistant strains.
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new chemical entities. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Detailed Steps:
-
Preparation of Test Compound Stock Solution: A stock solution of the pyrazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A standard antibiotic is also typically tested under the same conditions for comparison.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the validation of antimicrobial activity using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Buy this compound | 56079-16-4 [smolecule.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Ethyl Pyrazolecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ethyl pyrazolecarboxylate analogs, focusing on their anticancer and antimicrobial activities. The data presented is compiled from multiple studies to offer insights into how structural modifications on the pyrazole core influence biological potency. While a comprehensive SAR study on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate itself is not extensively available in the reviewed literature, this guide focuses on structurally related analogs to provide valuable insights for drug design and development.
Anticancer Activity of Tri-Substituted Pyrazole Analogs
A study on tri-substituted pyrazole derivatives revealed their potential as anticancer agents against various human cancer cell lines. The core structure was modified at different positions to investigate the impact on cytotoxicity.[1]
Table 1: In Vitro Anticancer Activity of Tri-Substituted Pyrazole Derivatives (IC50 in µM) [1]
| Compound | R | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) |
| Doxorubicin (Standard) | - | 34.24 | 20.85 | 5.93 | 38.02 |
| Analog 2 | 4-chlorophenyl | 9.13 | - | - | - |
| Analog 7 | 4-methoxyphenyl | - | 16.52 | 6.52 | 9.13 |
Data extracted from a study on newly synthesized tri-substituted pyrazole derivatives.[1]
The data suggests that substitutions on the pyrazole ring significantly influence anticancer activity. For instance, compound 2 , with a 4-chlorophenyl substitution, showed high potency against the HepG2 cell line, being more effective than the standard drug doxorubicin in this specific assay.[1] Compound 7 , featuring a 4-methoxyphenyl group, demonstrated notable activity against MCF-7, A549, and PC3 cell lines.[1]
Anticancer Activity of Pyrazole-Based Lamellarin O Analogs
A series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which are analogs of the natural alkaloid lamellarin O, were synthesized and evaluated for their cytotoxicity against human colorectal cancer cell lines.[2]
Table 2: In Vitro Cytotoxicity of Pyrazole-Based Lamellarin O Analogs (GI50 in µM) [2]
| Compound | R1 | R2 | R3 | HCT116 | HT29 | SW480 |
| 6m | H | F | H | 1.456 | 2.688 | 1.441 |
| 6c | H | H | H | >20 | >20 | >20 |
| 6h | OMe | H | H | 4.632 | 8.311 | 5.113 |
| 6j | F | H | H | 3.891 | 7.112 | 4.354 |
| 6k | H | H | F | 3.211 | 6.543 | 3.987 |
| 6n | OMe | F | H | 1.876 | 3.123 | 1.987 |
| 6o | F | F | H | 1.567 | 2.987 | 1.654 |
| 7c | H | F | H (Methyl ester) | 2.134 | 4.567 | 2.345 |
Data from a study on pyrazole-based lamellarin O analogues.[2]
The results indicate that the presence and position of fluorine substituents have a significant impact on the cytotoxic activity of these analogs.[2] Compound 6m , with a fluorine at the R2 position, was the most potent against all three cell lines.[2] In general, compounds with fluorine substitutions demonstrated enhanced activity.[2] The replacement of the ethyl ester with a methyl ester in compound 7c resulted in a slight decrease in activity compared to its ethyl counterpart 6m .[2]
Antimicrobial Activity of Ethyl Pyrazolecarboxylate Analogs
A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial properties.
Table 3: Minimum Inhibitory Concentration (MIC) of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates (µmol/mL) [3][4]
| Compound | R | E. coli | P. aeruginosa | S. aureus | B. subtilis | C. albicans | C. parapsilosis |
| Ampicillin (Standard) | - | 0.033 | 0.067 | - | - | - | - |
| Fluconazole (Standard) | - | - | - | - | - | - | 0.020 |
| 16 | 4-bromo-2-chlorophenyl | >0.25 | >0.25 | >0.25 | >0.25 | >0.25 | 0.015 |
| 21 | 2,5-dimethylthiophen-3-yl | 0.038 | 0.067 | >0.25 | >0.25 | >0.25 | >0.25 |
Data from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as antimicrobial agents.[3][4]
The antimicrobial screening revealed that specific substitutions on the pyrazole ring are crucial for activity. Compound 21 , with a 2,5-dimethylthiophen-3-yl group at the 5-position, showed antibacterial activity against E. coli and P. aeruginosa comparable to the standard drug ampicillin.[3][4] Compound 16 , bearing a 4-bromo-2-chlorophenyl substituent, was found to be more potent than fluconazole against C. parapsilosis.[3][4]
Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HepG2, MCF-7, A549, PC3)
-
Culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compound, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent.
-
Measure the luminescence, which is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Below are diagrams illustrating a key signaling pathway often targeted by anticancer pyrazole derivatives and a general experimental workflow for evaluating such compounds.
Caption: PI3K/Akt Signaling Pathway often implicated in cancer.
Caption: General workflow for synthesis and evaluation of analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Against Standard Antibiotics: A Comparative Guide
Disclaimer: Direct experimental data on the antibacterial efficacy of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is not available in publicly accessible literature. This guide presents a hypothetical comparison based on the known antimicrobial properties of the broader pyrazole class of compounds. The data presented for this compound is for illustrative purposes to provide a framework for evaluation.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. This guide provides a comparative assessment of the hypothetical efficacy of a specific pyrazole derivative, this compound, against standard antibiotics. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential of this class of compounds and the methodologies required for their evaluation.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound compared to established antibiotics against common Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 8 (Hypothetical) |
| Escherichia coli (ATCC 25922) | 16 (Hypothetical) | |
| Ampicillin | Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 |
| Escherichia coli (ATCC 25922) | 2.0 - 8.0 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | |
| Tetracycline | Staphylococcus aureus (ATCC 29213) | 0.5 - 2.0 |
| Escherichia coli (ATCC 25922) | 2.0 - 8.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a test compound against a specific bacterial strain.
a. Preparation of Materials:
-
Test compound (this compound) and standard antibiotics.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
b. Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Plate Setup and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
This creates a range of decreasing concentrations of the test compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
d. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
e. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined to ascertain the concentration of the compound that kills the bacteria.
a. Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
b. Incubation:
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
c. Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).
Mandatory Visualization
Caption: Workflow for Determining MIC and MBC.
Comparative Efficacy of Pyrazole Derivatives in Inflammation: An In Vitro and In Vivo Analysis
A Guide for Researchers and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade. This guide presents a comparative analysis of the in vitro and in vivo anti-inflammatory efficacy of selected pyrazole derivatives against commonly used NSAIDs.
Quantitative Efficacy Data
The following tables summarize the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives compared to the standard drugs, Celecoxib and Diclofenac.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound/Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative 2a | - | 19.87 | - |
| Pyrazole Derivative 3b | 876.1 | 39.43 | 22.21 |
| Pyrazole Derivative 5b | 676.6 | 38.73 | 17.47 |
| Celecoxib | 2800 | 40 - 91 | ~30 - 70 |
| Diclofenac | 500 | 500 | 1 |
Data for pyrazole derivatives are sourced from a study on new benzenesulfonamide pyrazole derivatives.[3] Celecoxib and Diclofenac data are from various pharmacological profiles.[4][5]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound/Drug | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| Pyrazole Derivative (General) | 10 | 65 - 80 | 3 |
| Celecoxib | 0.81 | ED30 | - |
| Diclofenac | 5 | 56.17 ± 3.89 | 2 |
| Diclofenac | 20 | 71.82 ± 6.53 | 3 |
Data for the general pyrazole derivative is from a review on their anti-inflammatory efficacy.[6] Celecoxib data represents the dose for 30% efficacy (ED30).[4] Diclofenac data is from a comparative in vivo study.[7]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Diclofenac)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin production (e.g., ELISA or LC-MS)
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.[8]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.
Animals:
Materials:
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drugs (e.g., Diclofenac)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume or thickness of the right hind paw is measured.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.[11]
-
The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.[10]
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro and in vivo anti-inflammatory assays.
Signaling Pathway
Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of pyrazole derivatives.
References
- 1. Buy ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 56079-16-4 [smolecule.com]
- 2. apexbt.com [apexbt.com]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate with its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of the versatile heterocyclic compound, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, with its readily available precursors, ethyl acetoacetate and methylhydrazine. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications. This document presents a detailed analysis of their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.30-4.44 | Quartet | 2H | -OCH₂CH₃ |
| 3.75 | Singlet | 3H | N-CH₃ | |
| 2.55 | Singlet | 3H | C₅-CH₃ | |
| 2.45 | Singlet | 3H | C₃-CH₃ | |
| 1.31-1.37 | Triplet | 3H | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Keto form) | 4.19 | Quartet | 2H | -OCH₂CH₃ |
| 3.44 | Singlet | 2H | -COCH₂CO- | |
| 2.26 | Singlet | 3H | -COCH₃ | |
| 1.28 | Triplet | 3H | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Enol form) | 12.05 | Singlet | 1H | =C-OH |
| 5.03 | Singlet | 1H | =CH- | |
| 4.16 | Quartet | 2H | -OCH₂CH₃ | |
| 1.98 | Singlet | 3H | =C-CH₃ | |
| 1.26 | Triplet | 3H | -OCH₂CH₃ | |
| Methylhydrazine | 3.45 | Singlet | 2H | -NH₂ |
| 2.44 | Singlet | 3H | CH₃-NH- |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 164.5 | C=O |
| 148.0 | C₅ | |
| 140.2 | C₃ | |
| 110.5 | C₄ | |
| 60.0 | -OCH₂CH₃ | |
| 38.0 | N-CH₃ | |
| 14.5 | -OCH₂CH₃ | |
| 12.0 | C₅-CH₃ | |
| 10.5 | C₃-CH₃ | |
| Ethyl Acetoacetate (Keto form) | 201.0 | C=O (ketone) |
| 167.5 | C=O (ester) | |
| 61.3 | -OCH₂ | |
| 50.0 | -CH₂- | |
| 30.1 | -COCH₃ | |
| 14.1 | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Enol form) | 173.0 | =C-O- |
| 169.0 | C=O | |
| 90.0 | =CH- | |
| 59.5 | -OCH₂- | |
| 20.0 | =C-CH₃ | |
| 14.3 | -OCH₂CH₃ | |
| Methylhydrazine | 47.5 | CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 1715-1720 | C=O stretch (ester) |
| 2870-2980 | C-H stretch (methyl and methylene) | |
| Ethyl Acetoacetate | 1745 | C=O stretch (ester, keto form) |
| 1720 | C=O stretch (ketone, keto form) | |
| ~1650 | C=O stretch (conjugated ester, enol form) | |
| 3400 (broad) | O-H stretch (enol form) | |
| Methylhydrazine | 3350-3150 | N-H stretch |
| 2970-2820 | C-H stretch | |
| 1600 | N-H bend |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 182 | 153, 137, 110 |
| Ethyl Acetoacetate | 130 | 88, 70, 43 |
| Methylhydrazine | 46 | 45, 31, 29 |
Experimental Protocols
I. Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the target compound via a Knorr-type pyrazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, add a catalytic amount of a weak acid (e.g., acetic acid). Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
II. Spectroscopic Analysis
Standard protocols for acquiring the spectroscopic data are as follows:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film between NaCl plates, and solid samples are analyzed as KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway for the formation of this compound from its precursors.
Caption: Synthesis of this compound.
A Comparative Guide to Validating the Purity of Synthesized Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides an objective comparison of key analytical techniques for assessing the purity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative with potential applications in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are compared, with supporting experimental protocols and data to aid in the selection of the most appropriate validation strategy.
Comparison of Key Analytical Methods
The choice of analytical technique for purity determination is dictated by the nature of the target compound, the potential impurities, and the desired level of analytical rigor. A multi-pronged approach, employing orthogonal methods, is often the most robust strategy for comprehensive purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (EA) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. | Combustion of the sample to convert elements into simple gases, which are then quantified. |
| Primary Use | Quantification of non-volatile organic impurities, including starting materials, by-products, and degradants. | Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. | Absolute or relative quantification of the main compound and impurities against a certified internal standard. | Determination of the mass fractions of carbon, hydrogen, nitrogen, and other elements to confirm empirical formula. |
| Typical Limit of Quantification (LOQ) | ~0.05% for known impurities with a reference standard. | ppm levels for residual solvents. | ~0.1% for impurities with distinct signals. | Provides bulk elemental composition; not suitable for trace impurity detection. |
| Sample Requirements | Milligram quantities, soluble in mobile phase. | Microgram to milligram quantities, must be volatile or amenable to derivatization. | Milligram quantities, soluble in deuterated solvent. | Milligram quantities. |
| Advantages | High resolution, high sensitivity, excellent quantitation for a wide range of organic compounds. | High sensitivity and specificity for volatile compounds, excellent for identifying unknown volatile impurities. | Provides structural information, can be a primary ratio method of measurement, does not require a reference standard of the analyte for purity determination. | Simple, rapid, and cost-effective for confirming the elemental composition of the bulk material. |
| Limitations | Not suitable for volatile compounds; requires reference standards for accurate quantification of impurities. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. | Lower sensitivity compared to chromatographic methods for trace impurities; spectral overlap can be a challenge. | Does not provide information on the nature of organic impurities; assumes impurities have a different elemental composition. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of non-volatile organic impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Data Analysis: The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor for all components. For accurate quantification, calibration curves should be prepared using synthesized or isolated impurity reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is suitable for the identification and quantification of residual solvents from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Headspace autosampler
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Detector (FID): 260 °C
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra (if using MS) to those of known standards. Quantify the concentration of each solvent using an external or internal standard calibration method.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay
This method provides a direct measurement of the purity of this compound without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-purity internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone)
Experimental Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Elemental Analysis for Empirical Formula Confirmation
This technique is used to determine the percentage of carbon, hydrogen, and nitrogen in the synthesized compound, which is then compared to the theoretical values for the expected molecular formula (C₉H₁₄N₂O₂).
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin or silver capsule.
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
Acceptance Criteria: The experimentally determined mass percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for this compound.[1]
Mandatory Visualizations
Caption: Workflow for the comprehensive purity validation of a synthesized compound.
Comparison with Alternative Pyrazole Carboxylates
The validation of purity is not only crucial for the target compound but also for its analogues and potential alternatives in a drug discovery program. Substituted pyrazole carboxylates are a well-established class of compounds with diverse biological activities, most notably as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[2][3]
Two prominent examples of pyrazole-containing COX-2 inhibitors are Celecoxib and the withdrawn drug Rofecoxib. The analytical challenges encountered during the development of these drugs provide valuable insights into the potential impurities and validation strategies for novel pyrazole derivatives like this compound.
| Compound | Key Structural Feature | Common Impurities | Primary Analytical Challenges |
| This compound | Trimethyl-substituted pyrazole ethyl ester | Unreacted starting materials, regioisomers from incomplete methylation or alternative cyclization pathways, residual solvents. | Distinguishing between closely related isomers, quantification of non-chromophoric starting materials. |
| Celecoxib | Diaryl-substituted pyrazole with a sulfonamide group | Process-related impurities, regioisomers (e.g., 1,3-diaryl vs. 1,5-diaryl pyrazoles), and degradation products.[4] | Separation and identification of multiple regioisomers, ensuring the absence of potentially genotoxic starting materials.[4] |
| Rofecoxib (Withdrawn) | Furanone ring with a methylsulfonylphenyl group | Synthesis byproducts and degradants. | Not a pyrazole, but its history highlights the critical importance of thorough impurity profiling and long-term stability studies for all NSAIDs. |
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] A common challenge in this synthesis is the potential for the formation of regioisomers, especially when using unsymmetrical dicarbonyls or substituted hydrazines.[5] For this compound, potential impurities could include isomers with different methylation patterns on the pyrazole ring or unreacted starting materials.
The analytical methods described in this guide are well-suited to address these challenges. HPLC is particularly effective for separating regioisomers, while GC-MS is essential for detecting and quantifying residual solvents used in the synthesis. qNMR provides an excellent orthogonal method for confirming the identity and purity of the main component, and elemental analysis serves as a fundamental check of the bulk composition.
By employing a combination of these techniques, researchers can confidently validate the purity of synthesized this compound and its analogues, ensuring the integrity of their scientific findings and the safety of potential drug candidates.
References
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Potential Cross-Reactivity of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Direct experimental data on the biological activity and cross-reactivity of this specific compound is limited in publicly available literature. Therefore, this analysis is based on the well-documented activities of structurally and functionally related pyrazole derivatives. The pyrazole scaffold is a common feature in many clinically significant drugs and research compounds, frequently targeting protein kinases and cyclooxygenase (COX) enzymes. This guide will compare the performance of representative pyrazole-based inhibitors against these common targets, providing insights into the potential biological profile of this compound.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. Notably, many pyrazole-containing compounds function as inhibitors of key enzymes involved in cellular signaling and inflammation, such as protein kinases and cyclooxygenases. Given the structural similarities, it is plausible that this compound could exhibit activity against similar targets, and thus, understanding the cross-reactivity of related compounds is crucial for predicting its potential biological effects and off-target interactions.
Comparative Cross-Reactivity Data
To illustrate the potential cross-reactivity profile of a substituted pyrazole such as this compound, this section presents inhibitory activity data (IC50 values) of several well-characterized pyrazole-based inhibitors against a panel of protein kinases and COX enzymes. The selected alternatives include compounds targeting different kinase families and COX isoforms.
Kinase Inhibitor Cross-Reactivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazole-based kinase inhibitors against a selection of kinases. This data highlights the varying degrees of selectivity and potency that can be achieved with the pyrazole scaffold.
| Compound/Alternative | Primary Target(s) | VEGFR-2 (nM) | CDK2 (nM) | p38α MAPK (nM) | JAK3 (nM) |
| Compound 3i (Pyrazole-hydrazone) | VEGFR-2 | 8.93[3] | - | - | - |
| Compound 3a (Pyrazole-hydrazone) | VEGFR-2 | 38.28[3] | - | - | - |
| Compound 9 (Fused Pyrazole) | VEGFR-2/EGFR | 220[4] | - | - | - |
| Roscovitine (Reference CDK inhibitor) | CDK2 | - | 394[5] | - | - |
| Compound 9 (Pyrazole derivative) | CDK2 | - | 960[6] | - | - |
| BIRB 796 (Doramapimod) | p38 MAPK | - | - | 38 | - |
| Tofacitinib | JAKs | - | - | - | 1.0[7] |
Note: A lower IC50 value indicates higher potency. "-" indicates that data was not found or is not the primary target of the compound.
Cyclooxygenase (COX) Inhibitor Cross-Reactivity
The pyrazole ring is a key feature of the selective COX-2 inhibitor Celecoxib. The following table compares the inhibitory activity of Celecoxib and a related analog against COX-1 and COX-2, demonstrating the potential for selectivity within this target class.
| Compound/Alternative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.7[8] | 0.07[8] | 110 |
| Celecoxib Analog (11b) | >100 | 7.5[9] | >13.3 |
Note: The selectivity index is a ratio of IC50 values, with a higher number indicating greater selectivity for COX-2 over COX-1.
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by pyrazole-based inhibitors, based on the common targets identified.
Caption: VEGFR-2 Signaling Pathway.[1][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate proper disposal procedures
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents like Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a critical component of ensuring a safe and compliant laboratory environment. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling instructions. General safety precautions include working in a well-ventilated area, such as a fume hood, and utilizing appropriate personal protective equipment (PPE) to prevent skin and eye contact. In the event of a spill, dry clean-up procedures should be employed to avoid the generation of dust.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact |
| Body Protection | Laboratory coat | Protects clothing and skin |
| Respiratory Protection | Use in a well-ventilated area; respirator may be required for large quantities or spills | Avoids inhalation of dust or vapors |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: Determine if the waste is hazardous. Based on its chemical family (pyrazole derivative), it should be treated as chemical waste.
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed. It should be stored in a designated, well-ventilated waste accumulation area.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Empty Containers: "Empty" containers may retain chemical residue and should be disposed of in the same manner as the chemical waste itself.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Categorization
Proper categorization is crucial for compliant disposal.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired solid this compound, or materials used for spill cleanup. | Labeled, sealed, and chemically compatible container for solid hazardous waste. |
| Liquid Waste | Solutions containing dissolved this compound. | Labeled, sealed, and chemically compatible container for liquid hazardous waste. |
| Contaminated Labware | Glassware, pipette tips, etc., that have come into direct contact with the chemical. | Designated container for sharp or non-sharp contaminated labware. |
Experimental Decontamination
For reusable lab equipment, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, as mentioned in synthesis procedures, or another solvent recommended in the SDS).[2] The rinsate should be collected as hazardous waste.
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
References
Personal protective equipment for handling ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This guide provides immediate, essential safety protocols and logistical plans for handling ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
Chemical Profile:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 56079-16-4 |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, a conservative approach treating it as potentially hazardous is recommended. The following PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile) | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[1][4] | Minimizes inhalation of dust or vapors.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
Experimental Workflow:
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
Immediate and appropriate response to accidental exposure or release is critical.
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Accidental Release | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment and ensure adequate ventilation. Collect the spillage for disposal and prevent it from entering drains.[2] |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3][6]
-
Contaminated Materials: Items such as weighing paper, gloves, and absorbent pads that are grossly contaminated should be placed in the same solid waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]
-
-
Waste Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[6]
-
Keep waste containers away from incompatible materials.
-
-
Professional Disposal:
Diagrams:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
